2,2-Dimethyltetrahydropyran-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyloxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)5-6(8)3-4-9-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMNOXJVRHGUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365056 | |
| Record name | 2,2-Dimethyltetrahydropyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-16-7 | |
| Record name | 2,2-Dimethyltetrahydropyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyltetrahydropyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyltetrahydropyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2,2-Dimethyltetrahydropyran-4-one, a heterocyclic ketone of significant interest in organic synthesis and medicinal chemistry. This document details its physical and chemical characteristics, spectroscopic data, and provides insights into its synthesis and handling, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
This compound, with the CAS number 1194-16-7, is a colorless to light yellow liquid.[1] It is recognized as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] The tetrahydropyran ring is a common motif in many approved drugs, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[4]
General Information
| Identifier | Value | Reference |
| IUPAC Name | 2,2-dimethyloxan-4-one | [5][6] |
| CAS Number | 1194-16-7 | [5][7][8] |
| Molecular Formula | C7H12O2 | [6][7][8] |
| Molecular Weight | 128.17 g/mol | [5][8] |
| Canonical SMILES | CC1(C)CC(=O)CCO1 | [3] |
| InChIKey | BWMNOXJVRHGUQM-UHFFFAOYSA-N | [3][7] |
Physicochemical Data
| Property | Value | Conditions | Reference |
| Density | 0.964 g/cm³ | 25 °C | [1][7] |
| Boiling Point | 60-64 °C | 8 mmHg | [1][3][7] |
| 168-175 °C | Atmospheric Pressure | [2] | |
| Flash Point | 60-64 °C | 8 mmHg | [1][7] |
| Refractive Index | 1.429 | [7] | |
| Water Solubility | Slightly soluble | [2][3][7] | |
| Vapor Pressure | 0.995 mmHg | 25 °C | [7] |
| XLogP3 | 0.2 | [5][7] | |
| Polar Surface Area | 26.3 Ų | [5][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Data | Reference |
| Infrared (IR) | 1730 cm⁻¹ (C=O) | [9] |
| ¹H NMR (CDCl₃) | δ values: 1.25 (s, 3H), 1.50 (s, 3H), 1.8-2.5 (m, 4H), 3.75-4.25 (m, 2H) (Note: Spectrum of a derivative) | [9] |
| Mass Spectrometry (MS) | m/e = 585 (M + 1) (Note: Value for a derivative) | [2][9] |
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been documented. A common method involves the cyclization of an appropriate precursor.
Synthesis from Dimethyl(vinyl)ethynylmethanol
One documented procedure involves the reaction of dimethyl(vinyl)ethynylmethanol.[1][9]
Experimental Protocol:
-
To a solution containing an aqueous medium and sulfuric acid (5%), slowly add diethyl vinyl ethynylmethanol (230 g).
-
Maintain the reaction under vigorous stirring for 1 hour, then slowly elevate the temperature to 85 °C.
-
Add sulfate (18 g) in batches over 4 hours at 85 °C.
-
Upon reaction completion, separate the upper organic layer. Neutralize the lower aqueous layer with potassium carbonate and extract twice with ether.
-
Combine the organic layer and the ether extracts. Wash sequentially with potassium carbonate solution and water, then dry with magnesium sulfate.
-
Remove the ether by evaporation.
-
Subject the residue to vacuum distillation, collecting the fraction at 168-175 °C to yield this compound.[1]
A visual representation of this experimental workflow is provided below.
References
- 1. This compound CAS#: 1194-16-7 [chemicalbook.com]
- 2. This compound | 1194-16-7 [chemicalbook.com]
- 3. Tetrahydro-2,2-dimethyl-4H-pyran-4-one, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. echemi.com [echemi.com]
- 8. scbt.com [scbt.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2,2-Dimethyltetrahydropyran-4-one (CAS: 1194-16-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethyltetrahydropyran-4-one, a heterocyclic ketone with significant applications in organic synthesis and medicinal chemistry. The document details its physicochemical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores its role as a versatile building block in the development of bioactive molecules, offering insights for researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid or semi-solid at room temperature. It is characterized by a six-membered tetrahydropyran ring containing an oxygen atom and a ketone functional group at the 4-position, with two methyl groups at the 2-position. This structure imparts specific reactivity and solubility characteristics, making it a valuable intermediate in various chemical transformations. The compound is slightly soluble in water but soluble in common organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1194-16-7 | |
| Molecular Formula | C₇H₁₂O₂ | |
| Molecular Weight | 128.17 g/mol | |
| Physical Form | Colorless or White to Yellow-brown Sticky Oil to Semi-Solid to Solid | |
| Boiling Point | 60-64 °C at 8 mmHg | |
| Density | 0.964 g/cm³ (at 25 °C) | |
| Refractive Index | 1.429 | |
| Vapor Pressure | 0.995 mmHg at 25°C | |
| Storage Temperature | Refrigerator |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Table 2: Key IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Reference(s) |
| 1730 | C=O (Ketone) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following data is for a derivative and should be used as an estimation.
-
¹H NMR (CDCl₃, δ values):
-
1.25 (s, 3H) and 1.50 (s, 3H) - Attributable to the two methyl groups at the 2-position.
-
1.8-2.5 (m, 4H) - Likely corresponding to the methylene protons at the 3 and 5 positions.
-
3.75-4.25 (m, 2H) - Corresponding to the methylene protons at the 6-position, adjacent to the oxygen atom.
-
A complete and verified ¹H and ¹³C NMR analysis is recommended for unambiguous identification.
Mass Spectrometry (MS)
The exact mass of this compound is 128.0837 g/mol . The fragmentation pattern in mass spectrometry would be expected to show characteristic losses. Common fragmentation pathways for cyclic ketones include alpha-cleavage and McLafferty rearrangement, though the latter is not possible for this specific structure. Expected fragments would arise from the cleavage of the tetrahydropyran ring.
Synthesis Protocols
Several synthetic routes for this compound have been reported, offering flexibility in starting materials and reaction conditions.
Synthesis from Dimethyl(vinyl)ethynylmethanol
This procedure involves the hydration and cyclization of dimethyl(vinyl)ethynylmethanol.
Experimental Protocol:
-
To a solution containing an aqueous sulfuric acid solution (5%), slowly add dimethyl(vinyl)ethynylmethanol.
-
Maintain the reaction under vigorous stirring for 1 hour, then slowly increase the temperature to 85 °C.
-
Add additional sulfate in batches over 4 hours at 85 °C.
-
Upon completion, separate the upper organic layer. Neutralize the lower aqueous layer with potassium carbonate and extract twice with ether.
-
Combine the organic layer and the ether extracts, wash sequentially with potassium carbonate solution and water, and then dry with magnesium sulfate.
-
Remove the ether by evaporation.
-
Purify the residue by vacuum distillation, collecting the fraction at 168-175 °C to yield this compound.
Synthesis via Hydrogenation of 2,3-Dihydro-2,2-dimethylpyran-4-one
This method involves the catalytic hydrogenation of the corresponding unsaturated precursor.
Experimental Protocol:
-
A mixture of 2,3-dihydro-2,2-dimethylpyran-4-one, 10% palladium-on-charcoal catalyst, and ethanol is stirred under a hydrogen atmosphere for 6 hours.
-
The mixture is then filtered to remove the catalyst.
-
The filtrate is evaporated to yield this compound as a liquid.
Caption: Synthesis Workflows for this compound.
Applications in Drug Development
The tetrahydropyran-4-one scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties. The incorporation of this motif can enhance aqueous solubility and metabolic stability of drug candidates. While specific applications of this compound are not extensively detailed in publicly available literature, it serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic activities.
Its structural similarity to other tetrahydropyran-4-one derivatives suggests its potential use in the development of:
-
Anticancer Agents: Derivatives of the tetrahydropyran-4-one core have shown cytotoxicity against various cancer cell lines.
-
Antimicrobial Agents: The scaffold is present in molecules with activity against bacterial and fungal pathogens.
-
Antiviral Compounds: Some tetrahydropyran-containing molecules have demonstrated anti-influenza virus activity.
The reactivity of the ketone group allows for a wide range of chemical modifications, enabling the generation of diverse molecular architectures for screening in drug discovery programs. For instance, it can be a precursor for the synthesis of spirocyclic compounds, which are of great interest in medicinal chemistry.
The general workflow for utilizing this compound in drug discovery is outlined below.
Caption: General Drug Discovery Workflow.
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye damage, and may cause respiratory irritation.
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Handling Precautions:
-
Handle in a well-ventilated area.
-
Wear suitable protective clothing, including gloves and eye/face protection.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Store apart from foodstuff containers or incompatible materials.
Conclusion
This compound is a valuable heterocyclic intermediate with established synthetic routes and well-defined physicochemical properties. Its utility as a scaffold in medicinal chemistry, although not yet fully exemplified in late-stage clinical candidates, presents significant opportunities for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals to leverage the synthetic potential of this versatile building block. Further research into its applications and the full characterization of its spectroscopic properties will undoubtedly expand its role in the advancement of organic and medicinal chemistry.
An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyltetrahydropyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethyltetrahydropyran-4-one, a key intermediate in organic synthesis. The information is curated for professionals in research and development, particularly in the pharmaceutical and agrochemical industries.
Introduction
This compound (CAS No. 1194-16-7) is a heterocyclic compound belonging to the tetrahydropyran class.[1] Its structural scaffold is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of more complex, biologically active molecules.[2][3] This compound is recognized as an important raw material and intermediate for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[4][5][6] Its utility stems from the reactive ketone functional group and the stable tetrahydropyran ring system.
Chemical Structure and Identifiers
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 60-64°C at 8 mmHg | [5][6] |
| 168-175°C (at atmospheric pressure) | [5][8] | |
| Density | 0.964 g/cm³ (at 25°C) | [5] |
| Solubility | Slightly soluble in water | [5][6] |
| Storage Temperature | 2-8°C | [5] |
Experimental Protocols
Detailed experimental procedures for the determination of all physical properties are not consistently published. However, standard laboratory methods are applicable. The following sections describe a documented synthesis protocol and general methodologies for characterizing the compound.
A common synthetic route involves the hydration and cyclization of dimethyl(vinyl)ethynylcarbinol.[5][8]
Procedure:
-
To a solution containing an aqueous medium and sulfuric acid (5%), dimethyl(vinyl)ethynylcarbinol (230 g) is slowly added.[5][8]
-
The reaction mixture is stirred vigorously for 1 hour, and the temperature is gradually increased to 85°C.[5][8]
-
Additional sulfuric acid (18 g) is added in batches over 4 hours at 85°C.[5][8]
-
Upon completion, the upper organic layer is separated. The lower aqueous layer is neutralized with potassium carbonate and extracted twice with diethyl ether.[8]
-
The organic layers are combined, washed with potassium carbonate solution and water, and then dried over anhydrous magnesium sulfate.[8]
-
The solvent is removed by evaporation, and the resulting residue is purified by vacuum distillation.[5][8]
This synthesis workflow is illustrated in the diagram below.
The boiling point is determined during the final purification step of the synthesis.
Procedure:
-
The crude product is placed in a distillation flask equipped with a condenser and a collection flask.
-
For vacuum distillation, the apparatus is connected to a vacuum pump, and the pressure is lowered to a stable value (e.g., 8 mmHg).
-
The flask is heated gradually. The temperature at which the liquid boils and the vapor condenses into the collection arm is recorded as the boiling point at that pressure.
-
For atmospheric distillation, the procedure is similar, but no vacuum is applied. The fraction collected between 168-175°C represents the product.[5][8]
The density of the liquid can be determined using a pycnometer or a digital density meter at a controlled temperature (e.g., 25°C).
Procedure (Pycnometer):
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with distilled water and placed in a thermostat at 25°C until it reaches thermal equilibrium. The mass is measured again.
-
The process is repeated with this compound.
-
The density is calculated by comparing the mass of the compound to the mass of an equal volume of water.
A qualitative assessment of solubility in water can be performed by simple observation.
Procedure:
-
A small, measured volume of this compound is added to a test tube containing a known volume of deionized water.
-
The mixture is agitated vigorously.
-
The solution is observed for homogeneity. The presence of two distinct layers or a cloudy suspension indicates low or slight solubility.
Role in the Synthesis of Bioactive Molecules
This compound is not typically evaluated for direct biological activity. Instead, its value lies in its role as a "scaffold" or "building block." The tetrahydropyran ring is a common structural motif in many biologically active natural products and synthetic drugs.[9] The ketone group at the 4-position provides a reactive handle for chemists to introduce further chemical complexity and build larger molecules with specific therapeutic properties, such as potential antimicrobial or anticancer agents.[2][3][10]
The logical relationship of this compound as a synthetic precursor is depicted below.
Conclusion
This compound is a well-characterized synthetic intermediate with defined physical properties that facilitate its use in a research and development setting. While it does not possess significant intrinsic biological activity, its chemical structure is a valuable platform for the synthesis of a diverse range of complex molecules with potential applications in drug discovery and materials science. This guide provides the core data and procedural context necessary for its effective application in the laboratory.
References
- 1. scbt.com [scbt.com]
- 2. Buy 4-Iodo-2,2-dimethyl-tetrahydro-pyran | 882687-80-1 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 1194-16-7 [chemicalbook.com]
- 5. This compound CAS#: 1194-16-7 [m.chemicalbook.com]
- 6. Tetrahydro-2,2-dimethyl-4H-pyran-4-one, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. This compound | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2,2-Dimethyltetrahydropyran-4-one: A Key Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,2-Dimethyltetrahydropyran-4-one, a heterocyclic ketone that serves as a crucial building block in medicinal chemistry. Its utility in the synthesis of novel therapeutic agents is of significant interest to the drug development community. The tetrahydropyran motif is frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability.
Core Molecular Data
Key quantitative data for this compound is summarized below.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 128.17 g/mol | [1][3][4] |
| CAS Number | 1194-16-7 | [1][2] |
| IUPAC Name | 2,2-dimethyloxan-4-one | [3] |
| Density | 0.968 g/cm³ | [2] |
| Boiling Point | 178.33 °C at 760 mmHg | [2] |
| Flash Point | 60.192 °C | [2] |
Experimental Protocols
The synthesis of this compound is a critical step for its application in drug discovery. Multiple synthetic routes have been established, one of which is detailed below.
Synthesis via Catalytic Hydrogenation
This method involves the reduction of a precursor molecule using a palladium-on-charcoal catalyst.
Materials:
-
Precursor compound (e.g., 2,3-dihydro-2,2-dimethylpyran-4-one)
-
10% Palladium-on-charcoal catalyst
-
Ethanol
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A mixture of the starting material (e.g., 2,3-dihydro-2,2-dimethylpyran-4-one), 10% palladium-on-charcoal catalyst, and ethanol is prepared in a suitable reaction vessel.[1]
-
The reaction vessel is placed under a hydrogen atmosphere.[1]
-
The mixture is stirred vigorously for approximately 6 hours.[1]
-
Upon completion of the reaction, the mixture is filtered to remove the palladium-on-charcoal catalyst.[1]
-
The filtrate is then concentrated by evaporating the ethanol under reduced pressure.[1]
-
The resulting liquid is purified to yield this compound.[1]
This procedure has been reported to yield the desired product in good quantities.[1]
Application in Drug Discovery Workflow
This compound is a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.[6][7] The workflow below illustrates its journey from a starting material to a potential drug candidate.
Purity Validation
Ensuring the purity of synthesized this compound is paramount for its use in subsequent reactions. A combination of analytical techniques is recommended for robust purity validation.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a mixture.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive for identifying and quantifying volatile and semi-volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to confirm the identity and purity of the compound.[8]
A comprehensive approach using these methods ensures the high quality of the starting material, which is critical for the integrity of the drug discovery process.[8]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
IUPAC name for 2,2-Dimethyltetrahydropyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2,2-Dimethyloxan-4-one, a heterocyclic ketone that serves as a valuable building block in organic synthesis and medicinal chemistry. We will cover its chemical properties, detailed synthetic protocols, and its applications in the development of novel therapeutics.
Nomenclature and Chemical Identifiers
The compound is systematically named according to IUPAC nomenclature and is identified by several common names and registry numbers.
| Identifier | Value | Reference |
| IUPAC Name | 2,2-dimethyloxan-4-one | [1] |
| Common Name | 2,2-Dimethyltetrahydropyran-4-one | [1] |
| Synonyms | Tetrahydro-2,2-dimethyl-4H-pyran-4-one, 2,2-Dimethyl-4-oxotetrahydropyran | [2] |
| CAS Number | 1194-16-7 | [1][3] |
| Molecular Formula | C₇H₁₂O₂ | [1][3] |
| Molecular Weight | 128.17 g/mol | [1][3] |
| InChI Key | BWMNOXJVRHGUQM-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Data
Key physical and spectroscopic data are essential for the characterization and utilization of 2,2-Dimethyloxan-4-one in experimental settings.
| Property | Value | Reference |
| Physical State | Liquid | [3] |
| Boiling Point | 60-64°C (at 8 mmHg) | [2] |
| Solubility | Slightly soluble in water | [2][4] |
| Infrared (IR) Spectrum | 1730 cm⁻¹ (C=O stretch) | [3] |
Experimental Protocols for Synthesis
Several methods have been established for the synthesis of 2,2-Dimethyloxan-4-one. The following protocols provide detailed procedures for its preparation.
Protocol 1: Synthesis via Kucherov Reaction [5]
This method utilizes a mercury-catalyzed hydration of an alkyne to form the ketone.
-
Reagents and Materials:
-
2-methyl-5-hexen-3-yn-2-ol (195 g)
-
5% Aqueous Sulfuric Acid (485 ml)
-
Mercury (II) sulfate (30.6 g)
-
Potassium hydroxide (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
-
Procedure:
-
Charge a reactor with 485 ml of 5% aqueous sulfuric acid and 30.6 g of mercury (II) sulfate.
-
Add 195 g of 2-methyl-5-hexen-3-yn-2-ol to the mixture.
-
Slowly heat the reaction mixture to 95 °C and maintain for 14 hours.[5]
-
Cool the mixture to approximately 0 °C.
-
Carefully neutralize the mixture to a pH of 7-8 using potassium hydroxide.
-
Perform an extraction using ethyl acetate (2 x 500 ml).
-
Combine the organic phases and wash with water (2 x 2000 ml).
-
Dry the organic phase over 200 g of anhydrous sodium sulfate and filter.
-
Concentrate the filtrate and purify the residue by vacuum distillation to yield this compound.
-
-
Yield: 192 g (85%)[5]
Protocol 2: Synthesis via Catalytic Hydrogenation [3]
This protocol involves the reduction of the corresponding unsaturated pyranone.
-
Reagents and Materials:
-
2,3-dihydro-2,2-dimethylpyran-4-one (2.72 g)
-
10% Palladium-on-charcoal catalyst (0.27 g)
-
Ethanol (80 ml)
-
Hydrogen gas
-
-
Procedure:
-
Yield: 2.05 g (74%)[3]
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydropyran (THP) motif is a privileged structure in modern drug discovery.[6][7] Its incorporation into drug candidates is a well-established strategy to modulate physicochemical properties, such as enhancing aqueous solubility and improving metabolic stability, thereby optimizing the overall ADME (absorption, distribution, metabolism, and excretion) profile.[7] 2,2-Dimethyloxan-4-one serves as a key precursor for introducing this valuable scaffold.
Derivatives of the parent tetrahydro-4H-pyran-4-one scaffold are instrumental in the development of therapeutics targeting a range of diseases. Notable applications include:
-
Histamine H3 Receptor (H3R) Antagonists: These compounds are being investigated for the treatment of cognitive disorders. The THP ring is a critical component of the azaspiro[2.5]octane carboxamide scaffold found in potent and selective H3R antagonists.[8][9]
-
Kinase Inhibitors: The 4-aminotetrahydropyran moiety, readily synthesized from the ketone via reductive amination, is a key fragment in numerous kinase inhibitors.[7] These inhibitors often target critical cell signaling pathways implicated in cancer and other diseases. A prominent example is the development of ATM (Ataxia-Telangiectasia Mutated) kinase inhibitors, where the THP fragment was introduced to improve potency and pharmacokinetic properties.[7]
The role of this scaffold in developing kinase inhibitors highlights its connection to crucial cellular signaling pathways. One such pathway, central to the DNA damage response and a key target in oncology, is the ATM kinase signaling pathway.
Visualization of a Core Signaling Pathway
The ATM kinase pathway is a critical signaling cascade that responds to DNA double-strand breaks, initiating cell cycle arrest and DNA repair.[10][11] Inhibitors of this pathway, which can be synthesized using tetrahydropyran building blocks, are of significant interest in cancer therapy.
Caption: ATM Kinase Signaling Pathway in DNA Damage Response.
References
- 1. This compound | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydro-2,2-dimethyl-4H-pyran-4-one, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 1194-16-7 [chemicalbook.com]
- 5. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 10. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abeomics.com [abeomics.com]
Spectral Analysis of 2,2-Dimethyltetrahydropyran-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,2-Dimethyltetrahydropyran-4-one (CAS No. 1194-16-7), a heterocyclic ketone of interest in organic synthesis and medicinal chemistry. This document outlines the expected spectral characteristics based on available data and spectroscopic principles, details general experimental protocols for acquiring such data, and presents a logical workflow for the spectral analysis of this compound.
Core Spectral Data
The spectral data for this compound are summarized below. It is important to note that while some experimental data, such as the infrared absorption of the carbonyl group, is documented, detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data are not widely available in the public domain. The NMR and mass spectral data presented here are therefore predicted based on the known structure of the molecule and general spectroscopic principles.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2][3] |
| Exact Mass | 128.083729621 Da | [2] |
| CAS Number | 1194-16-7 | [1][3] |
Table 2: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.30 | Singlet | 6H | 2 x -CH₃ |
| ~2.45 | Triplet | 2H | -CH₂-C=O |
| ~3.80 | Triplet | 2H | -O-CH₂- |
| ~2.60 | Singlet | 2H | -C(CH₃)₂-CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~25.0 | CH₃ | 2 x -CH₃ |
| ~75.0 | C | -C(CH₃)₂- |
| ~50.0 | CH₂ | -CH₂-C=O |
| ~208.0 | C=O | C=O |
| ~65.0 | CH₂ | -O-CH₂- |
| ~40.0 | CH₂ | -C(CH₃)₂-CH₂- |
Table 4: Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1730 | Strong | C=O stretch [1] |
| ~2970-2850 | Medium-Strong | C-H stretch (alkane) |
| ~1100 | Strong | C-O stretch (ether) |
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 128 | Moderate | [M]⁺ (Molecular Ion) |
| 113 | High | [M - CH₃]⁺ |
| 85 | Moderate | [M - C₃H₇]⁺ |
| 71 | High | [M - C₄H₉O]⁺ |
| 58 | Very High | [C₃H₆O]⁺ (McLafferty rearrangement) |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of this compound between two polished salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to obtain a high-quality spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of an organic compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
References
Navigating the Safety Profile of 2,2-Dimethyltetrahydropyran-4-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and hazard information for 2,2-Dimethyltetrahydropyran-4-one (CAS No. 1194-16-7), a heterocyclic compound of interest in organic synthesis and pharmaceutical development. While extensive toxicological data remains to be fully elucidated, this document synthesizes available information on its hazards, handling, and precautionary measures to ensure safe laboratory practices.
Chemical and Physical Properties
A foundational aspect of chemical safety is understanding the substance's physical characteristics. These properties influence its behavior under various conditions and are critical for risk assessment and the design of safe handling procedures.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1] |
| Boiling Point | 60-64 °C at 8 mmHg | [2] |
| Density | 0.964 g/cm³ at 25 °C | [2] |
| Vapor Pressure | 0.995 mmHg at 25 °C | [2] |
| Flash Point | 60-64 °C at 8 mmHg | [2] |
| Water Solubility | Slightly soluble | [2] |
| Appearance | Not explicitly stated, but related compounds are liquid. | |
| Refractive Index | 1.429 | [2] |
GHS Hazard Identification and Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound has been classified with the following hazards based on aggregated notifications.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 1 |
| Danger | H318: Causes serious eye damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
| Warning | H335: May cause respiratory irritation.[1] |
Precautionary Statements: A comprehensive list of precautionary statements is associated with these classifications, including but not limited to:
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P310
-
Storage: P403+P233, P405
-
Disposal: P501
Toxicological Profile
Experimental Safety Protocols
Given the identified hazards, stringent safety protocols are imperative when handling 2,2-Dimethyltetrahdropyran-4-one. While specific experimental protocols for this compound are not published, the following general methodologies for assessing skin and eye irritation are standard in the field and should be adapted.
In Vitro Skin Irritation Testing (General Protocol)
This protocol is based on the principle of using reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.
-
Model Preparation: Reconstituted human epidermal tissues are cultured to form a multi-layered, differentiated epidermis.
-
Test Substance Application: A precise volume of the test substance is applied topically to the surface of the epidermal tissue.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Post-Incubation: Following exposure, the tissues are rinsed and transferred to fresh medium for a prolonged post-incubation period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Tissue viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells is measured spectrophotometrically.
-
Classification: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.
In Vitro Eye Irritation Testing (General Protocol)
Similar to skin irritation testing, reconstructed human cornea-like epithelium (RhCE) models are employed to predict serious eye damage or eye irritation.
-
Model Preparation: Reconstituted human corneal epithelial tissues are prepared and equilibrated.
-
Test Substance Application: The test substance is applied to the epithelial surface.
-
Exposure and Rinsing: The tissues are exposed for a specific duration, after which the test substance is thoroughly rinsed off.
-
Post-Exposure Incubation: Tissues are incubated in fresh medium to allow for cellular recovery or the progression of injury.
-
Viability Assessment: The MTT assay is typically used to quantify the extent of cytotoxicity.
-
Classification: The potential for serious eye damage or eye irritation is determined by comparing the tissue viability to predefined thresholds.
Handling, Storage, and Emergency Procedures
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If engineering controls are insufficient, use a NIOSH-approved respirator.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Handle in a fume hood.
-
Keep away from incompatible materials such as oxidizing agents.
Storage
-
Store in a tightly closed container.
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.
First Aid Measures
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
After skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Reactivity and Stability
The compound is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents. Vapors may form explosive mixtures with air.
Visualizing Safety and Hazard Information
The following diagram illustrates the logical workflow for assessing and managing the risks associated with this compound.
References
Commercial Availability and Technical Profile of 2,2-Dimethyltetrahydropyran-4-one: A Guide for Researchers
For researchers, scientists, and professionals in drug development, 2,2-Dimethyltetrahydropyran-4-one (CAS RN: 1194-16-7) is a commercially accessible heterocyclic ketone. It serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and established experimental protocols.
Commercial Sourcing
This compound is available from a variety of chemical suppliers, ensuring a stable supply for research and development purposes. Purity levels are typically high, with many vendors offering grades of 95% or greater. The compound is sold in quantities ranging from milligrams to kilograms to accommodate diverse research needs.
Table 1: Commercial Availability of this compound
| Supplier | Purity | Available Quantities | CAS Number |
| ECHEMI (Neostar United (Changzhou) Industrial Co.) | 99.00% | Inquiry | 1194-16-7 |
| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | Inquiry | 1194-16-7 |
| Greenbo Biochem | 99% (Pharmaceutical Grade) | Inquiry | 1194-16-7 |
| Santa Cruz Biotechnology, Inc. | Research Grade | Inquiry | 1194-16-7 |
| Nanochemazone | Multiple Grades (e.g., Mil Spec, ACS, Reagent, Technical, Pharmaceutical) | Custom | 1194-16-7 |
| LookChem (Marketplace) | 95%, 96% | 250mg, 500mg, 1g, 5g, 10g, 25g | 1194-16-7 |
| Fisher Scientific (Thermo Scientific Chemicals) | 95% | 1g | 1194-16-7 |
| Pharmaffiliates | Reference Standard | Inquiry | 1194-16-7 |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |
| Molecular Weight | 128.17 g/mol | [1][2][3] |
| CAS Number | 1194-16-7 | [1][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 60-64 °C / 8 mmHg | [4][5] |
| Density | 0.964 g/cm³ (at 25 °C) | [4][5] |
| Refractive Index | 1.429 | [4] |
| Flash Point | 60-64 °C / 8 mmHg | [4] |
| Water Solubility | Slightly soluble | [2][4] |
| Storage Conditions | 2-8°C, Refrigerator | [3] |
Experimental Protocols
The synthesis of this compound can be achieved through various routes. A prevalent method involves the acid-catalyzed cyclization of a suitable precursor.
Synthesis from 2-Methyl-5-hexen-3-yn-2-ol
A documented procedure for the synthesis of this compound involves the hydration of 2-methyl-5-hexen-3-yn-2-ol in the presence of a mercury salt and sulfuric acid.[1]
Materials:
-
2-Methyl-5-hexen-3-yn-2-ol
-
Aqueous Sulfuric Acid (5% and 15% solutions have been reported)[1]
-
Mercury bisulfate
-
Potassium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Charge a reactor with aqueous sulfuric acid and mercury bisulfate.
-
Add 2-methyl-5-hexen-3-yn-2-ol to the mixture.
-
Heat the reaction mixture to approximately 95 °C for 10-14 hours.[1]
-
After the reaction is complete, cool the mixture to around 0 °C.
-
Neutralize the mixture to a pH of 7-8 using potassium hydroxide.
-
Perform an extraction with ethyl acetate.
-
Combine the organic phases and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate and purify the residue by vacuum distillation to yield this compound.[1]
A yield of approximately 85% has been reported for this method.[1]
Visualized Experimental Workflow
The following diagram provides a visual representation of the synthesis protocol described above.
Caption: Workflow for the synthesis of this compound.
Biological Relevance and Signaling Pathways
While this compound itself is primarily utilized as a building block, the broader class of tetrahydro-4H-pyran-4-one derivatives has garnered significant attention in medicinal chemistry for a range of biological activities.[6] It is important to note that the following information pertains to derivatives and not directly to the unsubstituted core molecule.
Derivatives have been investigated for their potential as:
-
Anticancer agents: Exhibiting cytotoxicity against various cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of cell cycle progression.[6]
-
Antimicrobial agents: Showing activity against various bacterial and fungal pathogens.[6]
-
Anti-influenza virus agents: Some derivatives have demonstrated potential in combating the influenza virus.[2]
The anticancer effects of some tetrahydro-4H-pyran-4-one derivatives are thought to be mediated through the modulation of key signaling pathways, such as the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the regulation of the Bax/Bcl-2 apoptosis pathway.[6]
Hypothetical Signaling Pathway for Derivatives
The diagram below illustrates a potential mechanism of action for certain anticancer derivatives of tetrahydro-4H-pyran-4-one. This is a generalized representation and should be considered hypothetical for any specific derivative.
Caption: Potential signaling pathways modulated by tetrahydro-4H-pyran-4-one derivatives.
References
- 1. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 2. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 1194-16-7 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2,2-Dimethyltetrahydropyran-4-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethyltetrahydropyran-4-one, a heterocyclic ketone, serves as a valuable and versatile building block in modern organic and medicinal chemistry. Its rigid, gem-dimethyl substituted tetrahydropyran scaffold is a key structural motif incorporated into a variety of more complex molecules, offering a means to modulate physicochemical properties such as lipophilicity and metabolic stability. This technical guide provides a comprehensive overview of its core characteristics, including its physicochemical and spectroscopic properties, detailed synthesis protocols, key chemical transformations, and its applications as a precursor in the development of pharmaceutically relevant compounds.
Physicochemical and Spectroscopic Properties
This compound is a colorless to light yellow liquid under standard conditions. Its core physical and chemical properties are summarized below.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1194-16-7 | [2][3] |
| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |
| Molecular Weight | 128.17 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 60-64 °C at 8 mmHg | |
| Density | 0.964 g/cm³ at 25 °C | |
| Refractive Index | 1.429 | |
| Water Solubility | Slightly soluble | |
| Exact Mass | 128.083729621 Da | [1] |
Spectroscopic Data
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1715-1735 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration in a saturated six-membered ring ketone. One source confirms an IR spectrum peak at 1730 cm⁻¹ (C=O) .[3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals:
-
A singlet for the two equivalent methyl groups (C(CH₃)₂).
-
A triplet for the methylene protons adjacent to the ether oxygen (-O-CH₂-).
-
A triplet for the methylene protons alpha to the carbonyl group (-C(=O)-CH₂-).
-
A singlet or multiplet for the methylene protons adjacent to the gem-dimethyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is expected to display five signals corresponding to the five unique carbon environments:
-
A quaternary carbon signal for the C=O group (typically δ > 200 ppm).
-
A quaternary carbon signal for the C(CH₃)₂ group.
-
A signal for the two equivalent methyl carbons (-CH₃).
-
Two distinct signals for the three methylene carbons (-CH₂-) in the ring.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 128. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) leading to a stable cation at m/z = 113, and cleavage adjacent to the carbonyl group.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and effective method involves the acid-catalyzed cyclization of an unsaturated alcohol.
Synthesis from Dimethyl(vinyl)ethynylmethanol
This procedure involves the hydration and subsequent cyclization of dimethyl(vinyl)ethynylcarbinol.[3]
Experimental Protocol:
-
To a solution containing an aqueous sulfuric acid solution (e.g., 5%), slowly add dimethyl(vinyl)ethynylmethanol (1.0 eq).
-
Maintain the reaction under vigorous stirring for 1 hour at room temperature.
-
Slowly elevate the temperature to 85 °C and add a sulfate salt (e.g., mercury (II) sulfate, ~0.1 eq) in batches over 4 hours.
-
Upon reaction completion (monitored by TLC or GC), cool the mixture to room temperature.
-
Separate the upper organic layer. Neutralize the lower aqueous layer with potassium carbonate and extract twice with diethyl ether.
-
Combine the organic layer and the ether extracts. Wash sequentially with saturated potassium carbonate solution and water.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation, collecting the fraction at 168-175 °C to yield this compound.[3]
Diagram 1: Synthesis from Dimethyl(vinyl)ethynylmethanol
Caption: Synthesis of this compound via acid-catalyzed cyclization.
Hydrogenation of 2,3-Dihydro-2,2-dimethylpyran-4-one
An alternative route involves the catalytic hydrogenation of the corresponding unsaturated precursor.[3]
Experimental Protocol:
-
A mixture of 2,3-dihydro-2,2-dimethylpyran-4-one (1.0 eq) and 10% palladium-on-charcoal catalyst (e.g., 10 wt%) in ethanol is prepared in a suitable hydrogenation vessel.
-
The mixture is stirred under an atmosphere of hydrogen (e.g., balloon pressure or Parr hydrogenator) for approximately 6 hours.
-
The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The resulting liquid residue is this compound, which can be used directly or further purified by distillation if necessary.[3]
Diagram 2: Synthesis via Hydrogenation
Caption: Synthesis workflow for the hydrogenation of the unsaturated pyranone precursor.
Chemical Reactivity and Applications in Drug Development
The ketone functionality of this compound is the primary site of its chemical reactivity, making it a useful intermediate for constructing more complex molecular architectures.
Key Reactions:
-
Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition with various reagents, such as Grignard and organolithium reagents, to form tertiary alcohols.[3] This reaction is fundamental for introducing new carbon-carbon bonds and building molecular complexity.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent provides substituted aminotetrahydropyrans, a common scaffold in bioactive molecules.
-
Wittig Reaction: Conversion of the ketone to an alkene using phosphorus ylides allows for the introduction of exocyclic double bonds.
-
Synthesis of Carboxylic Acid Derivatives: The compound can be converted to derivatives like 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid through multi-step sequences, which are themselves valuable intermediates.[4]
Role in Medicinal Chemistry and Drug Discovery:
The tetrahydropyran (THP) ring is a "privileged scaffold" in medicinal chemistry. It is often used as a bioisosteric replacement for other cyclic systems, such as cyclohexane or piperidine rings. The inclusion of the ether oxygen atom can improve key drug-like properties:
-
Enhanced Solubility: The oxygen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic analogs.
-
Modulation of Lipophilicity: The THP moiety can fine-tune the overall lipophilicity (logP) of a molecule, which is critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than certain other functional groups, potentially increasing the half-life of a drug candidate.
While specific drugs derived directly from this compound are not prominently documented, the broader class of tetrahydropyran-4-one derivatives has been investigated for a range of therapeutic targets, including anticancer and antimicrobial agents. It serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.
Table 2: Hazard Identification
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |
| H335 | May cause respiratory irritation | STOT SE (Category 3) |
Handling and Storage Recommendations:
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear suitable protective clothing, including gloves and safety glasses or goggles. Avoid contact with skin and eyes and prevent the formation of aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials, heat, and sources of ignition. Recommended storage is often under an inert atmosphere.
Conclusion
This compound is a key heterocyclic building block with significant utility in synthetic chemistry. Its straightforward synthesis and the reactivity of its ketone functionality provide a robust platform for the generation of diverse and complex molecular structures. For drug development professionals, the gem-dimethylated tetrahydropyran core offers a valuable tool for scaffold hopping and optimizing the pharmacokinetic properties of lead compounds. Adherence to appropriate safety protocols is essential when handling this versatile, yet hazardous, chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2-Dimethyltetrahydropyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyltetrahydropyran-4-one is a valuable heterocyclic ketone building block in organic synthesis, finding application in the preparation of various pharmaceutical and agrochemical compounds. Its synthesis from readily available starting materials is of significant interest. This document provides detailed protocols for the synthesis of this compound from dimethyl(vinyl)ethynylmethanol (also known as 2-methyl-5-hexen-3-yn-2-ol). The primary transformation involves an acid-catalyzed intramolecular hydration of the alkyne, a variation of the Kucherov reaction, which proceeds to form the target cyclic ketone.
Chemical Reaction and Mechanism
The synthesis proceeds via an acid-catalyzed cyclization and hydration of dimethyl(vinyl)ethynylmethanol. The reaction is initiated by the protonation of the hydroxyl group, followed by an intramolecular attack of the vinyl group's double bond onto the activated alkyne, or a direct hydration of the alkyne followed by cyclization. The presence of a mercury salt can facilitate the hydration of the alkyne. The reaction is mechanistically related to the Meyer-Schuster and Rupe rearrangements, which are common acid-catalyzed reactions of tertiary propargyl alcohols. However, under the described conditions, the desired cyclization to the tetrahydropyranone is the predominant pathway.
Data Presentation
The following table summarizes the quantitative data from representative synthetic protocols for the conversion of dimethyl(vinyl)ethynylmethanol to this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Diethyl vinyl ethynylmethanol (presumed dimethyl(vinyl)ethynylmethanol) | 2-Methyl-5-hexen-3-yn-2-ol |
| Catalyst/Reagent | Sulfuric acid | Mercury (II) sulfate, Sulfuric acid |
| Solvent | Aqueous solution, Diethyl ether (for extraction) | Water, Ethyl acetate (for extraction) |
| Reaction Temperature | 85 °C | 95 °C |
| Reaction Time | 4 hours (sulfate addition) | 10-14 hours |
| Yield | 53% | 85% |
| Purification Method | Vacuum distillation | Vacuum distillation |
Experimental Protocols
Protocol 1: Sulfuric Acid Catalyzed Cyclization[1]
This protocol outlines the synthesis of this compound using sulfuric acid as the catalyst.
Materials:
-
Dimethyl(vinyl)ethynylmethanol (230 g)
-
Aqueous solution of sulfuric acid (5%, 0.6 mL)
-
Additional sulfuric acid (18 g)
-
Potassium carbonate
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a solution containing an aqueous solution and 5% sulfuric acid (0.6 mL), slowly add dimethyl(vinyl)ethynylmethanol (230 g).
-
Maintain the reaction under vigorous stirring for 1 hour, then slowly elevate the temperature to 85 °C.
-
Add sulfuric acid (18 g) in batches over 4 hours at 85 °C.
-
Upon completion of the reaction, separate the upper liquid layer.
-
Neutralize the lower layer with potassium carbonate and extract twice with diethyl ether.
-
Combine the separated upper liquid layer with the ether extracts.
-
Wash the combined organic layers sequentially with potassium carbonate solution and water.
-
Dry the organic layer with magnesium sulfate.
-
Evaporate the ether to remove the solvent.
-
Subject the residue to vacuum distillation and collect the fraction at 168-175 °C to obtain this compound (140 g, 53% yield).
Protocol 2: Mercury-Catalyzed Hydration and Cyclization (Kucherov Reaction)[2]
This protocol utilizes a mercury(II) salt as a co-catalyst to facilitate the hydration of the alkyne.
Materials:
-
2-Methyl-5-hexen-3-yn-2-ol (195 g)
-
Mercury (II) sulfate (30.6 g)
-
15% Aqueous sulfuric acid (810 mL)
-
Potassium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reactor, combine 15% aqueous sulfuric acid (810 mL), Mercury (II) sulfate (30.6 g), and 2-methyl-5-hexen-3-yn-2-ol (195 g).
-
Slowly heat the mixture to 95 °C and maintain the reaction for 10 hours.
-
After the reaction is complete, cool the mixture to approximately 0 °C.
-
Slowly adjust the pH to 7-8 with potassium hydroxide.
-
Extract the mixture with ethyl acetate (2 x 500 mL).
-
Combine the organic phases and wash with water (2 x 2000 mL).
-
Dry the organic phase with anhydrous sodium sulfate (200 g).
-
Filter to remove the drying agent and concentrate the filtrate.
-
Purify the product by vacuum distillation to obtain this compound (193 g, 85% yield).
Visualizations
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
This second diagram illustrates the logical relationship of the key reaction types involved.
Caption: Reaction pathways in the acid-catalyzed conversion of dimethyl(vinyl)ethynylmethanol.
Application Notes and Protocols for the Laboratory Preparation of 2,2-Dimethyltetrahydropyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory synthesis of 2,2-Dimethyltetrahydropyran-4-one, a valuable heterocyclic ketone intermediate in organic synthesis and drug discovery. The following sections outline two distinct synthetic methodologies, offering flexibility in reagent and apparatus availability.
Method 1: Catalytic Hydrogenation of 2,2-Dimethyl-2,3-dihydropyran-4-one
This method involves the catalytic hydrogenation of the corresponding unsaturated precursor, 2,2-dimethyl-2,3-dihydropyran-4-one, to yield the target compound. This approach is characterized by its high efficiency and relatively clean reaction profile.
Experimental Protocol
A mixture of 2,2-dimethyl-2,3-dihydropyran-4-one, 10% palladium-on-charcoal catalyst, and ethanol is stirred under a hydrogen atmosphere for 6 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound as a liquid.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,2-dimethyl-2,3-dihydropyran-4-one | [1] |
| Catalyst | 10% Palladium-on-charcoal | [1] |
| Solvent | Ethanol | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | 74% | [1] |
| Product Form | Liquid | [1] |
| Spectroscopic Data | IR (C=O): 1730 cm⁻¹ | [1] |
Synthesis Workflow
Caption: Workflow for the catalytic hydrogenation synthesis of this compound.
Method 2: Hydration of an Alkyne Precursor (Kucherov Reaction)
This alternative synthesis route utilizes the hydration of 2-methyl-5-hexen-3-yn-2-ol in the presence of a mercury salt catalyst and sulfuric acid to produce the target ketone.[2]
Experimental Protocol
An aqueous solution of sulfuric acid is charged into a reactor, followed by the addition of a mercury bisulfate catalyst and 2-methyl-5-hexen-3-yn-2-ol.[2] The mixture is slowly heated to 95°C and allowed to react for 10-14 hours.[2] After cooling to approximately 0°C, the reaction is neutralized to a pH of 7-8 with potassium hydroxide. The aqueous layer is then extracted with ethyl acetate.[2] The combined organic phases are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which is then purified by vacuum distillation to yield this compound.[2]
Quantitative Data
| Parameter | Value (Example 1) | Value (Example 2) | Reference |
| Starting Material | 195g of 2-methyl-5-hexen-3-yn-2-ol | 195g of 2-methyl-5-hexen-3-yn-2-ol | [2] |
| Catalyst | 30.6g of Mercury bisulfate | 30.6g of Mercury bisulfate | [2] |
| Acid | 810ml of 15% aq. H₂SO₄ | 485ml of 5% aq. H₂SO₄ | [2] |
| Reaction Temperature | 95°C | 95°C | [2] |
| Reaction Time | 10 hours | 14 hours | [2] |
| Yield | 85% (193g) | 85% (192g) | [2] |
Synthesis and Work-up Workflow
Caption: Workflow for the Kucherov reaction synthesis and purification of this compound.
References
Application Notes and Protocols for 2,2-Dimethyltetrahydropyran-4-one in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,2-Dimethyltetrahydropyran-4-one, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The protocols detailed herein offer practical guidance for key chemical transformations, enabling the generation of diverse molecular scaffolds for drug discovery programs.
Introduction
This compound is a versatile six-membered heterocyclic ketone. The tetrahydropyran (THP) motif is of significant interest in drug development as it can serve as a bioisosteric replacement for other cyclic systems, potentially improving physicochemical properties such as solubility and metabolic stability. The presence of a ketone functionality and the gem-dimethyl group offers a platform for a variety of chemical modifications to create novel and complex molecular architectures.
Key Reaction Mechanisms and Protocols
The carbonyl group of this compound is amenable to a range of standard organic transformations, including olefination, nucleophilic addition, oxidation, and reductive amination. These reactions provide access to a diverse array of derivatives with potential biological activity.
Wittig Reaction for Olefination
The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds.[1] In the case of this compound, this reaction allows for the introduction of an exocyclic double bond, a common motif in various bioactive molecules. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the ketone to form an oxaphosphetane intermediate that collapses to the desired alkene and triphenylphosphine oxide.[1]
Experimental Protocol: Synthesis of 4-Methylene-2,2-dimethyltetrahydropyran
-
Reagents and Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the resulting yellow-orange mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-methylene-2,2-dimethyltetrahydropyran.
-
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |
| This compound | 4-Methylene-2,2-dimethyltetrahydropyran | CH₃PPh₃Br, t-BuOK | THF | 12-16 | Not specified |
Note: While a specific yield for this reaction was not found in the provided search results, Wittig reactions of this type typically proceed in moderate to good yields.
Grignard Reaction for C-C Bond Formation
The Grignard reaction provides a robust method for the formation of carbon-carbon bonds via the nucleophilic addition of an organomagnesium halide to a carbonyl group.[2] This reaction with this compound leads to the formation of tertiary alcohols, which are valuable intermediates for further functionalization.
Experimental Protocol: Synthesis of 4-Phenyl-2,2-dimethyltetrahydropyran-4-ol
-
Reagents and Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium. Slowly add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel. The reaction may need gentle heating to initiate. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.[3][4]
-
Reaction with Ketone: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add the freshly prepared Grignard reagent to the ketone solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NH₄Cl solution or cold dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Quantitative Data:
| Reactant | Grignard Reagent | Product | Solvent | Time (h) | Yield (%) |
| This compound | Phenylmagnesium bromide | 4-Phenyl-2,2-dimethyltetrahydropyran-4-ol | Diethyl ether | 2-4 | Not specified |
| This compound | Organo-lithium from 3-bromo-5-fluorophenyl 2-naphthyl ether | 4-(3-fluoro-5-(naphthalen-2-yloxy)phenyl)-2,2-dimethyltetrahydropyran-4-ol | Not specified | Not specified | 68 |
Baeyer-Villiger Oxidation to Lactones
The Baeyer-Villiger oxidation is a classic transformation that converts ketones into esters or, in the case of cyclic ketones, lactones.[5] This reaction is a powerful tool for introducing an oxygen atom into the carbon skeleton. The regioselectivity of the oxidation is dependent on the migratory aptitude of the adjacent carbon atoms.[6] For this compound, the migration of the more substituted carbon is generally favored.
Experimental Protocol: Synthesis of 6,6-Dimethyl-oxepane-4-one
-
Reagents and Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 - 2.0 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.[7]
-
Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired lactone.
-
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |
| This compound | 6,6-Dimethyl-oxepane-4-one | m-CPBA | DCM | 24-48 | Not specified |
Note: While a specific yield for this reaction was not found, Baeyer-Villiger oxidations of cyclic ketones with m-CPBA generally proceed in good yields.[8]
Reductive Amination for Amine Synthesis
Reductive amination is a versatile method to form C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. This one-pot procedure is highly valuable in the synthesis of pharmaceutical compounds, including the formation of spiropiperidine structures.[9]
Experimental Protocol: Synthesis of Spiro[2,2-dimethyltetrahydropyran-4,2'-piperidine]
-
Reagents and Materials:
-
This compound
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) and piperidine (1.1 equivalents) in dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of DCE).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data:
| Reactant | Amine | Product | Reagents | Solvent | Time (h) | Yield (%) |
| This compound | Piperidine | Spiro[2,2-dimethyltetrahydropyran-4,2'-piperidine] | NaBH(OAc)₃, AcOH | DCE | 12-24 | Not specified |
Note: Yields for reductive amination are generally good to excellent, but specific data for this reaction was not found in the search results.
Applications in Drug Discovery
The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Derivatives of this compound are valuable intermediates in the synthesis of molecules targeting a range of biological pathways.
DNA-Dependent Protein Kinase (DNA-PK) Inhibition
DNA-PK is a key enzyme in the DNA damage response pathway, specifically in the non-homologous end joining (NHEJ) pathway for repairing double-strand breaks.[10] Inhibition of DNA-PK can sensitize cancer cells to radiation and certain chemotherapies. Several potent and selective DNA-PK inhibitors feature a tetrahydropyran moiety, suggesting that derivatives of this compound could serve as key building blocks in the synthesis of novel DNA-PK inhibitors.[11][12]
DNA-PK Inhibition Pathway
Neurokinin-1 (NK-1) Receptor Antagonism
The Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, substance P, are implicated in various physiological processes, including inflammation, pain, and emesis.[13] NK-1 receptor antagonists have been successfully developed as antiemetic drugs. The tetrahydropyran core is a key structural feature in some NK-1 receptor antagonists.[14] The synthesis of these antagonists can involve intermediates derived from tetrahydropyran-4-ones, highlighting the potential of this compound in this therapeutic area.
NK-1 Receptor Antagonism Pathway
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its utility in fundamental organic reactions provides access to diverse molecular scaffolds with significant potential in drug discovery, particularly in the development of kinase inhibitors and GPCR antagonists. The protocols and data presented herein serve as a foundation for researchers to explore the chemical space around this privileged core structure in the pursuit of novel therapeutic agents.
References
- 1. organicreactions.org [organicreactions.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. youtube.com [youtube.com]
- 4. bohr.winthrop.edu [bohr.winthrop.edu]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]
- 14. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2,2-Dimethyltetrahydropyran-4-one in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
2,2-Dimethyltetrahydropyran-4-one is a versatile heterocyclic ketone that serves as a valuable building block in modern organic synthesis. Its sterically hindered ketone functionality and the presence of a tetrahydropyran ring make it an attractive starting material for the synthesis of a diverse array of complex molecules, including spirocycles and substituted tetrahydropyrans which are prevalent motifs in many biologically active compounds and natural products. The gem-dimethyl group at the 2-position provides conformational rigidity and can influence the stereochemical outcome of reactions at the C4-position. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Darzens Condensation for Spirocycle Synthesis
The Darzens condensation, or glycidic ester synthesis, offers a straightforward method for the synthesis of α,β-epoxy esters (glycidic esters). When applied to cyclic ketones such as this compound, this reaction provides access to spirocyclic epoxides, which are valuable intermediates for further synthetic manipulations. The reaction typically involves the treatment of the ketone with an α-halo ester in the presence of a base.
A notable application is the synthesis of ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate, a key intermediate in the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.[1]
Experimental Protocol: Synthesis of Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate [1]
-
To a solution of sodium methoxide (47 g, 0.87 mol) in 300 mL of toluene in a reaction flask, reflux for 30 minutes and then cool to room temperature.
-
Slowly add a mixture of ethyl chloroacetate (110 g, 0.87 mol) and this compound (110 g, 0.86 mol) dropwise over 4 hours.
-
After the addition is complete, slowly add 300 mL of ice-cold water and stir for 30 minutes.
-
Separate the organic phase. Extract the aqueous phase three times with 200 mL of ethyl acetate.
-
Combine the organic phases, wash twice with 100 mL of water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation to yield ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate.
| Reagent/Parameter | Value | Reference |
| This compound | 110 g (0.86 mol) | [1] |
| Ethyl chloroacetate | 110 g (0.87 mol) | [1] |
| Sodium methoxide | 47 g (0.87 mol) | [1] |
| Solvent | Toluene (300 mL) | [1] |
| Reaction Time | 4 hours | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 154 g (84%) | [1] |
Grignard Reaction for the Synthesis of Tertiary Alcohols
The Grignard reaction is a powerful tool for carbon-carbon bond formation. The reaction of this compound with various Grignard reagents provides access to a range of 4-substituted-4-hydroxy-2,2-dimethyltetrahydropyrans. These tertiary alcohols are versatile intermediates that can be further functionalized. For instance, they can serve as precursors for the synthesis of analogs of bioactive molecules like tramadol.[2][3]
Experimental Protocol: General Procedure for the Grignard Reaction with this compound
This is an adapted general protocol as a specific detailed procedure for this compound was not found in the initial search. The conditions are based on standard Grignard reaction procedures.[4][5][6]
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a round-bottom flask, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of the desired alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and disappearance of the iodine color), add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the stirred solution of the ketone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent/Parameter | Value | Reference |
| 3-bromo-5-fluorophenyl 2-naphthyl ether derivative | 1.0 eq | [7] |
| Organo-lithium (n-BuLi) | 1.1 eq | [7] |
| This compound | 1.0 eq | [7] |
| Solvent | Not specified | [7] |
| Yield | 68% | [7] |
Catalytic Reduction to Diastereomeric Alcohols
The reduction of the carbonyl group in this compound leads to the formation of 2,2-dimethyltetrahydropyran-4-ol, a mixture of cis and trans diastereomers. The stereochemical outcome of the reduction can be influenced by the choice of the reducing agent. Catalytic hydrogenation is a common method for this transformation.
A specific example involves the hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one to this compound, followed by further reactions.[7] While this is a reduction of an enone, the conditions are relevant for the reduction of the saturated ketone as well.
Experimental Protocol: Catalytic Hydrogenation of 2,3-Dihydro-2,2-dimethylpyran-4-one [7]
-
In a reaction vessel, combine 2,3-dihydro-2,2-dimethylpyran-4-one (2.72 g).
-
Add 10% palladium on charcoal catalyst (0.27 g) and ethanol (80 mL).
-
Stir the mixture under a hydrogen atmosphere for 6 hours.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Evaporate the filtrate to obtain this compound.
| Reagent/Parameter | Value | Reference |
| 2,3-Dihydro-2,2-dimethylpyran-4-one | 2.72 g | [7] |
| 10% Palladium on charcoal | 0.27 g | [7] |
| Solvent | Ethanol (80 mL) | [7] |
| Reaction Time | 6 hours | [7] |
| Yield | 2.05 g (74%) | [7] |
Note: This protocol describes the synthesis of the title compound. The same conditions can be adapted for the reduction of the ketone to the corresponding alcohol, likely requiring a different catalyst or reaction conditions to achieve high conversion and stereoselectivity.
Reductive Amination for the Synthesis of Amines
Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes. The reaction of this compound with an amine in the presence of a reducing agent can yield the corresponding 4-amino-2,2-dimethyltetrahydropyran derivatives. These compounds are valuable scaffolds in medicinal chemistry.
While a specific, detailed protocol for the reductive amination of this compound was not found in the initial search, a general procedure can be adapted from known methods for similar ketones.[8]
Experimental Protocol: General Procedure for Reductive Amination
This is an adapted general protocol. Specific conditions may need to be optimized for this compound.
-
To a stirred solution of this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as dichloroethane (DCE) or methanol, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amine.
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Amine | 1.1 eq |
| Reducing Agent (e.g., NaBH(OAc)3) | 1.5 eq |
| Solvent | DCE or Methanol |
| Temperature | Room Temperature |
| Reaction Time | 12-24 h |
| Yield | Typically Moderate to High |
References
- 1. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.mx [scielo.org.mx]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: Application Notes on 2,2-Dimethyltetrahydropyran-4-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,2-Dimethyltetrahydropyran-4-one is a valuable heterocyclic ketone that serves as a versatile scaffold in medicinal chemistry. Its inherent structural features, including a gem-dimethyl group that can enhance metabolic stability and a central ketone for diverse functionalization, make it an attractive starting material for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a focus on anticancer, anti-inflammatory, and neuroprotective applications.
Synthetic Applications and Protocols
The ketone functionality of this compound allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.
Synthesis of this compound
Several methods for the synthesis of the parent ketone have been reported. A common approach involves the hydration and cyclization of 2-methyl-5-hexen-3-yn-2-ol.
Protocol 1: Synthesis via Hydration and Cyclization [1]
-
Reaction: 2-Methyl-5-hexen-3-yn-2-ol is treated with aqueous sulfuric acid and a mercury (II) sulfate catalyst.
-
Procedure:
-
To a reactor, add 485 mL of 5% aqueous sulfuric acid and 30.6 g of mercury (II) sulfate.
-
Add 195 g of 2-methyl-5-hexen-3-yn-2-ol.
-
Slowly heat the mixture to 95 °C and maintain the reaction for 14 hours.
-
Cool the reaction mixture to approximately 0 °C.
-
Neutralize the mixture to a pH of 7-8 with potassium hydroxide.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic phases, wash with water (2 x 2000 mL), and dry over 200 g of anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound.
-
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-5-hexen-3-yn-2-ol | [1] |
| Reagents | H₂SO₄, HgSO₄, KOH, Ethyl Acetate | [1] |
| Reaction Time | 14 hours | [1] |
| Temperature | 95 °C | [1] |
| Yield | 85% | [1] |
Derivatization Reactions
Protocol 2: Synthesis of 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid [1]
This protocol outlines the conversion of the ketone to a carboxylic acid, a common functional group in drug molecules.
-
Step 1: Darzens Reaction to form an α,β-epoxy ester.
-
Sodium metal (47 g, 0.87 mol) is added to 300 L of toluene and refluxed for 30 minutes, then cooled to room temperature.
-
A mixture of ethyl chloroacetate (110 g, 0.87 mol) and this compound (110 g, 0.86 mol) is added dropwise over 4 hours.
-
300 mL of ice-cold water is slowly added, and the mixture is stirred for 30 minutes.
-
The organic phase is separated, and the aqueous phase is extracted with ethyl acetate (3 x 200 mL).
-
The combined organic phases are washed with water (2 x 100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (154 g, 84% yield).
-
-
Step 2: Rearrangement to an aldehyde.
-
The epoxy ester is then rearranged to the corresponding aldehyde.
-
-
Step 3: Oxidation to the carboxylic acid.
-
54 g of 2,2-dimethyltetrahydropyran-4-carbaldehyde is dissolved in 2000 mL of water.
-
295 g of potassium permanganate is added, and the reaction is stirred at room temperature for 13 hours.
-
The mixture is centrifuged, and the filtrate is adjusted to pH 6-7 with concentrated hydrochloric acid.
-
The mixture is stirred for 2 hours and then centrifuged to yield the white solid product, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (55.26 g, 92% yield).
-
| Step | Key Reagents | Yield | Reference |
| 1. Darzens Reaction | Sodium metal, Ethyl chloroacetate, Toluene | 84% | [1] |
| 3. Oxidation | Potassium permanganate | 92% | [1] |
| Overall Yield | 52% | [1] |
Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in various therapeutic areas.
Anticancer Activity
The tetrahydropyran-4-one scaffold is considered a privileged structure in the design of anticancer agents.[2] Derivatives have demonstrated cytotoxicity against various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell cycle progression.[2]
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4H-Pyran | 4d | HCT-116 (Colon) | 75.1 | [2] |
| 4H-Pyran | 4k | HCT-116 (Colon) | 85.88 | [2] |
| Spiro-4H-pyran | 5a | A549 (Lung) | Potent Activity | [2] |
| Spiro-4H-pyran | 5a | A375 (Melanoma) | Potent Activity | [2] |
| Spiro-4H-pyran | 5a | LNCaP (Prostate) | Potent Activity | [2] |
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay) [2]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (derived from this compound) for 24 to 72 hours. Ensure the final DMSO concentration is below 0.5%.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Signaling Pathways in Anticancer Activity
The anticancer effects of tetrahydropyran-4-one derivatives are often mediated through the induction of apoptosis and cell cycle arrest.[2] Key signaling pathways involved include the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the modulation of the Bax/Bcl-2 apoptosis pathway.[2]
Caption: Anticancer mechanism of tetrahydropyran-4-one derivatives.
Neuroprotective Activity
A series of compounds incorporating a 2,2-dimethylbenzopyran moiety, structurally related to 2,2-dimethyltetrahydropyran, have been synthesized and evaluated as neuroprotective agents for the treatment of ischemic stroke.[3][4] One promising compound, BN-07, significantly improved neuron morphology and increased the survival rate of primary neurons after oxygen-glucose deprivation, outperforming the clinically used drug edaravone.[3][4]
Caption: Workflow for developing neuroprotective agents.
Anti-inflammatory Activity
Certain tetrahydropyran derivatives have demonstrated significant anti-inflammatory and analgesic properties.[2] The proposed mechanism involves the modulation of key inflammatory pathways.
Protocol 4: Assessment of Anti-inflammatory Activity in vitro
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
LPS Stimulation: Pre-treat the cells with the test compounds for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce an inflammatory response.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them to collect the cell lysate.
-
Analysis: Measure the levels of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in the cell lysate or culture supernatant using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines).
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of some tetrahydropyran derivatives are linked to the inhibition of pro-inflammatory cytokine production, potentially through the opioid system.[5] A common pathway implicated in inflammation is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of NF-κB and subsequent expression of inflammatory genes.
Caption: Anti-inflammatory mechanism via cytokine inhibition.
Conclusion
This compound is a highly adaptable and valuable building block in the field of medicinal chemistry. Its utility in the synthesis of diverse heterocyclic compounds with significant therapeutic potential, including anticancer, neuroprotective, and anti-inflammatory agents, is well-documented. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile scaffold in the discovery and development of novel drugs.
References
- 1. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents | Semantic Scholar [semanticscholar.org]
- 5. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - Castro - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
Application Notes and Protocols: 2,2-Dimethyltetrahydropyran-4-one as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2,2-Dimethyltetrahydropyran-4-one as a versatile intermediate in the development of pharmaceutical agents. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. This document details synthetic protocols, quantitative data, and the application of this intermediate in the synthesis of a clinical trial candidate, Mavoglurant, a metabotropic glutamate receptor 5 (mGluR5) antagonist.
Overview of this compound in Drug Discovery
This compound is a valuable building block for introducing the 2,2-dimethyltetrahydropyran moiety into target molecules. The gem-dimethyl substitution can provide steric hindrance, influencing the binding affinity and selectivity of the final drug compound, as well as potentially blocking metabolic pathways, thereby increasing the compound's half-life. Its ketone functionality allows for a wide range of chemical transformations, making it a versatile starting point for the synthesis of complex molecular architectures.
One notable application of this intermediate is in the synthesis of spirocyclic compounds, such as spiro-hydantoins, which have demonstrated a broad spectrum of biological activities, including anticonvulsant, antiviral, and anticancer properties. Furthermore, the tetrahydropyran-4-one core is a precursor to tetrahydropyran-4-ol derivatives, which are found in a number of advanced pharmaceutical candidates.
Data Presentation
Table 1: Synthesis of this compound - Reaction Parameters
| Starting Material | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dimethyl(vinyl)ethynylmethanol | Cyclization | Sulfuric Acid | Aqueous | 85 | 53 | [1] |
| 2-Methyl-5-hexen-3-yn-2-ol | Kucherov Reaction | Mercury (II) Sulfate / Sulfuric Acid | Aqueous | 95 | 85 | [2] |
| 2,3-Dihydro-2,2-dimethyl-4H-pyran-4-one | Catalytic Hydrogenation | 10% Palladium-on-charcoal | Ethanol | Not Specified | 74 | [1] |
Table 2: Application of this compound in Pharmaceutical Intermediate Synthesis
| Reaction Type | Product Class | Reagents | Solvent | Yield (%) | Reference |
| Darzens Condensation | Glycidic Ester | Ethyl chloroacetate, Sodium ethoxide | Toluene | 70 (intermediate) | [1] |
| Oxidation of formyl derivative | Carboxylic Acid | Potassium permanganate | Water | 94 | [2] |
| Reduction | Alcohol | Sodium borohydride | Ethanol | High (qualitative) | [3] |
Table 3: Pharmacological Profile of Mavoglurant (AFQ-056)
| Parameter | Value | Assay |
| Target | Metabotropic glutamate receptor 5 (mGluR5) | Functional Assay |
| Mechanism of Action | Non-competitive antagonist (Negative Allosteric Modulator) | Radioligand Binding & Functional Assays |
| IC₅₀ | 30 nM | Functional assay with human mGluR5 |
| Therapeutic Indications (Investigational) | L-dopa induced dyskinesia in Parkinson's disease, Fragile X syndrome | Clinical Trials |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Kucherov reaction of an enyne alcohol.
Materials:
-
2-Methyl-5-hexen-3-yn-2-ol
-
Mercury (II) sulfate
-
Sulfuric acid (5% aqueous solution)
-
Potassium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Heating mantle and stirrer
Procedure:
-
To a reaction flask, add 485 mL of 5% aqueous sulfuric acid.
-
Add 30.6 g of mercury (II) sulfate and 195 g of 2-methyl-5-hexen-3-yn-2-ol.
-
Slowly heat the mixture to 95 °C and maintain the reaction for 14 hours with stirring.[2]
-
Cool the reaction mixture to approximately 0 °C in an ice bath.
-
Slowly neutralize the reaction mixture to a pH of 7-8 with potassium hydroxide.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic phases and wash with water (2 x 2000 mL).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound (approx. 192 g, 85% yield).[2]
Protocol 2: Synthesis of 2,2-Dimethyltetrahydropyran-4-ol (Precursor to Mavoglurant)
This protocol describes the reduction of the ketone to the corresponding alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%)
-
Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a suitable flask, dissolve 10 g of this compound in 100 mL of 95% ethanol.
-
Cool the solution in an ice bath.
-
Slowly add 2.0 g of sodium borohydride in portions, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly add 50 mL of water to quench the excess sodium borohydride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethyltetrahydropyran-4-ol. Further purification can be achieved by column chromatography if necessary.
Visualizations
Conclusion
This compound serves as a pivotal intermediate in the synthesis of complex pharmaceutical molecules. Its utility is demonstrated through its application in creating diverse scaffolds like spiro-hydantoins and as a precursor to key components of clinical trial candidates such as Mavoglurant. The synthetic protocols provided herein offer robust methods for the preparation and further functionalization of this valuable building block. The detailed signaling pathway of mGluR5 highlights the mechanism of action for drugs derived from this intermediate, providing a clear rationale for its use in the development of novel therapeutics for neurological disorders. Researchers in drug discovery and development can leverage the information in these notes to accelerate their programs and explore new chemical space.
References
Catalytic hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one to 2,2-dimethyltetrahydropyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one to synthesize 2,2-dimethyltetrahydropyran-4-one. This transformation is a key step in the synthesis of various heterocyclic compounds relevant to the pharmaceutical and fine chemical industries. The protocols described herein are based on established methodologies for the hydrogenation of pyran systems, offering a reproducible and efficient approach.
Introduction
The reduction of cyclic enones is a fundamental transformation in organic synthesis. The catalytic hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one provides direct access to the saturated this compound, a valuable building block for more complex molecular architectures. A known method for this conversion involves palladium-catalyzed hydrogenation.[1] This document outlines the general considerations and a specific protocol for this reaction.
Reaction Scheme
Caption: Catalytic hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for the catalytic hydrogenation of pyran systems. These parameters can be optimized for the specific substrate.
| Parameter | Value | Notes |
| Substrate | 2,3-Dihydro-2,2-dimethyl-4H-pyran-4-one | |
| Product | This compound | |
| Catalyst | Palladium on carbon (Pd/C) | Other catalysts like Raney Nickel can also be used.[2] |
| Catalyst Loading | 5-10 mol% | To be optimized based on substrate purity and reaction scale. |
| Solvent | Ethanol | Other protic solvents like methanol or isopropanol can be used. |
| Hydrogen Pressure | 1-5 atm (balloon or Parr apparatus) | Higher pressures may be required for less reactive substrates. |
| Temperature | Room Temperature | Gentle heating may be required to increase reaction rate. |
| Reaction Time | 2-24 hours | Monitored by TLC or GC-MS. |
| Yield | >95% (expected) | Based on similar hydrogenations. |
Experimental Protocols
This protocol provides a detailed methodology for the catalytic hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one.
Materials:
-
2,3-Dihydro-2,2-dimethyl-4H-pyran-4-one
-
Palladium on carbon (10 wt. %)
-
Ethanol (anhydrous)
-
Hydrogen gas (balloon or cylinder)
-
Nitrogen gas (or Argon)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Vacuum/inert gas manifold
Procedure:
-
Reactor Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, add palladium on carbon (10 wt. %, 0.05 eq.).
-
Seal the flask with septa and connect it to a vacuum/inert gas manifold.
-
-
Inerting the System:
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent and Substrate Addition:
-
Add anhydrous ethanol via syringe to the flask to create a slurry of the catalyst.
-
In a separate vial, dissolve 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one (1.0 eq.) in anhydrous ethanol.
-
Add the substrate solution to the reaction flask via syringe.
-
-
Hydrogenation:
-
Purge the flask with hydrogen gas by evacuating the nitrogen atmosphere and backfilling with hydrogen from a balloon. Repeat this three times.
-
Leave the final hydrogen balloon connected to the flask via a needle through a septum.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
The reaction is typically complete when the starting material is no longer detectable.
-
-
Work-up:
-
Once the reaction is complete, carefully replace the hydrogen atmosphere with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
If necessary, purify the crude this compound by flash column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: General workflow for catalytic hydrogenation.
Safety Precautions
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all operations are performed in a well-ventilated fume hood.
-
Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably as a wet paste.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols for the Purification of 2,2-Dimethyltetrahydropyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2,2-Dimethyltetrahydropyran-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques are essential for obtaining high-purity material crucial for subsequent synthetic steps and ensuring the quality of final active pharmaceutical ingredients.
Introduction
This compound is a heterocyclic ketone whose purity is critical for the efficiency and outcome of subsequent chemical reactions. Impurities, such as starting materials, by-products, and residual solvents from its synthesis, can lead to unwanted side reactions, lower yields, and complicate the purification of downstream products. This guide outlines the most effective purification techniques: vacuum distillation, flash column chromatography, and recrystallization. Additionally, it details methods for assessing the purity of the final product.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the quantitative data associated with the primary purification techniques for this compound.
| Purification Technique | Purity Achieved | Typical Yield | Key Parameters | Advantages | Disadvantages |
| Vacuum Distillation | >97% | 53-89% | Pressure, Temperature | Effective for removing non-volatile impurities and solvents. Scalable. | Not ideal for separating compounds with close boiling points. Requires specialized equipment. |
| Flash Column Chromatography | >98% | Variable | Stationary phase, Mobile phase | High resolution for separating closely related impurities. | Can be time-consuming and require significant solvent volumes. May not be as easily scalable as distillation. |
| Recrystallization | High (if solid) | Variable | Solvent system, Temperature | Can yield very pure crystalline material. | Dependent on the compound being a solid at room temperature and finding a suitable solvent. |
Experimental Protocols
Protocol 1: Vacuum Distillation
Vacuum distillation is the most commonly reported method for the purification of this compound, effectively removing non-volatile impurities and residual solvents.[1]
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
-
Grease for glass joints
Procedure:
-
Assemble the distillation apparatus, ensuring all glass joints are properly greased to maintain a good vacuum.
-
Place the crude this compound into the round-bottom flask.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Slowly apply the vacuum, ensuring the system is sealed.
-
Once the desired pressure is reached (e.g., 2 mmHg, 7 mmHg, or atmospheric pressure for higher boiling points), begin heating the flask gently with the heating mantle while stirring.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Different reported conditions include:
-
Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Diagram of Vacuum Distillation Workflow:
Protocol 2: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating this compound from impurities with similar polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Air or nitrogen source for pressurization
-
TLC plates and developing chamber for monitoring
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. For a ketone like this compound, a mixture of hexane and ethyl acetate is a good starting point.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Collect the eluting solvent in fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Diagram of Flash Chromatography Workflow:
Protocol 3: Recrystallization (Theoretical)
While this compound is a liquid or low-melting solid at room temperature, recrystallization can be a viable purification method if it can be induced to crystallize, or for solid derivatives. This protocol is a general guideline.
Materials:
-
Crude this compound (if it can be solidified)
-
A suitable recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a moderately polar ketone, solvents like isopropanol, ethanol, or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) could be tested.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Diagram of Recrystallization Logical Flow:
Purity Assessment
The purity of this compound can be effectively determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to identify and quantify residual solvents and organic impurities. A purity of over 98% can be determined using high-resolution gas chromatography.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and can also be used for quantitative analysis (qNMR) to determine purity against a known internal standard.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the ketone functional group (a strong absorption around 1715 cm⁻¹).
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to the high degree of purity required for their research and development activities.
References
Application Notes and Protocols for the Analytical Characterization of 2,2-Dimethyltetrahydropyran-4-one
Introduction
2,2-Dimethyltetrahydropyran-4-one (CAS No: 1194-16-7) is a heterocyclic ketone with applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Accurate and robust analytical characterization is essential to ensure its identity, purity, and quality. These application notes provide detailed protocols for the characterization of this compound using several common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.
Compound Information
| Property | Value | Source |
| IUPAC Name | 2,2-dimethyloxan-4-one | PubChem[2] |
| CAS Number | 1194-16-7 | Sigma-Aldrich[3] |
| Molecular Formula | C₇H₁₂O₂ | PubChem[2] |
| Molecular Weight | 128.17 g/mol | PubChem[2] |
| Monoisotopic Mass | 128.0837 Da | PubChem[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is a powerful technique for the structural elucidation of this compound. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR identifies the different carbon environments within the molecule. Together, they can unequivocally confirm the compound's core structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.
Expected NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound. Actual values may vary slightly based on solvent and instrument.
Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.30 | Singlet | 6H | C(CH₃)₂ |
| ~ 2.45 | Triplet | 2H | -C(=O)-CH₂-C- |
| ~ 3.85 | Triplet | 2H | -O-CH₂-CH₂- |
| ~ 2.70 | Singlet (broad) | 2H | -C-CH₂-O- |
Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 207 | C=O (Ketone Carbon) |
| ~ 75 | C(CH₃)₂ (Quaternary Carbon) |
| ~ 60 | -O-CH₂- |
| ~ 52 | -C(=O)-CH₂- |
| ~ 38 | -C-CH₂-O- |
| ~ 24 | C(CH₃)₂ |
digraph "NMR_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="NMR Analysis Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", compound=true, maxWidth=760]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep1 [label="Weigh Sample\n(5-10 mg)"]; prep2 [label="Dissolve in\nCDCl3 (0.7 mL)"]; prep3 [label="Add TMS\n(Internal Standard)"]; prep1 -> prep2 -> prep3; }
subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; acq1 [label="Acquire 1H Spectrum\n(>=16 scans)"]; acq2 [label="Acquire 13C Spectrum\n(>=1024 scans)"]; }
subgraph "cluster_proc" { label="Data Processing & Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; proc1 [label="Fourier Transform"]; proc2 [label="Phase & Baseline\nCorrection"]; proc3 [label="Calibrate to TMS"]; proc4 [label="Structure Elucidation"]; proc1 -> proc2 -> proc3 -> proc4; }
prep3 -> acq1 [lhead=cluster_acq, label="Transfer to\nNMR Tube"]; acq1 -> acq2; acq2 -> proc1 [lhead=cluster_proc]; }
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is an ideal technique for assessing the purity of this compound and confirming its molecular weight. Gas chromatography separates the compound from volatile impurities, while the mass spectrometer provides mass-to-charge ratio data, confirming the molecular weight and offering structural clues through fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a mass spectrometer.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min. Hold at 240 °C for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to identify the molecular ion (M⁺) and characteristic fragment ions.
Expected GC-MS Data
Table 3: Expected Mass Spectrometry Fragmentation Data
| m/z | Ion | Proposed Fragment |
| 128 | [M]⁺ | Molecular Ion |
| 113 | [M-CH₃]⁺ | Loss of a methyl group |
| 85 | [M-C₃H₇]⁺ | Alpha-cleavage, loss of propyl radical |
| 70 | [C₄H₆O]⁺ | McLafferty rearrangement product |
| 58 | [C₃H₆O]⁺ | Fragment corresponding to acetone |
| 43 | [C₃H₇]⁺ | Propyl cation |
digraph "GCMS_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="GC-MS Analysis Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", maxWidth=760]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];prep [label="Prepare Sample\n(1 mg/mL in CH2Cl2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="Inject 1 µL into GC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gc_sep [label="Chromatographic Separation\n(Capillary Column)", fillcolor="#FBBC05", fontcolor="#202124"]; ms_ion [label="Ionization (EI, 70 eV)\n& Fragmentation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms_detect [label="Mass Analysis\n(Quadrupole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\n- Identify Molecular Ion\n- Analyze Fragmentation\n- Assess Purity", fillcolor="#5F6368", fontcolor="#FFFFFF"];
prep -> inject; inject -> gc_sep; gc_sep -> ms_ion [label="Elution"]; ms_ion -> ms_detect; ms_detect -> analysis; }
High-Performance Liquid Chromatography (HPLC)
Application Note:
HPLC is a robust and precise method for determining the purity of this compound, especially for identifying non-volatile impurities. A reverse-phase method with UV detection is typically suitable for this compound due to the presence of the carbonyl chromophore.[1][4]
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
HPLC Method:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for carbonyl n-π* transition).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Expected HPLC Data
Table 4: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Purity Calculation | Area % of the main peak relative to total area |
digraph "HPLC_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.7, label="HPLC Purity Analysis Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", maxWidth=760]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];start [shape=cds, label="Sample\n(0.5 mg/mL)", fillcolor="#FFFFFF", fontcolor="#202124"]; filter[label="Filter with\n0.45 µm Syringe Filter", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="Inject 10 µL\ninto HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; separation [label="Reverse-Phase\nSeparation (C18)", fillcolor="#FBBC05", fontcolor="#202124"]; detection [label="UV Detection\n(210 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [shape=note, label="Calculate\nArea % Purity", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> filter -> inject -> separation -> detection -> result; }
Infrared (IR) Spectroscopy
Application Note:
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the key functional groups present in this compound. The presence of a strong carbonyl (C=O) stretch and C-O ether linkages can be easily confirmed.
Experimental Protocol: IR Analysis
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, place a single drop between two KBr or NaCl plates.
-
ATR: Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to obtain a high-quality spectrum.
-
-
Data Analysis: The acquired spectrum should be background-corrected automatically. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected IR Data
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 2970-2850 | Strong | C-H (Aliphatic stretch) |
| 1730 | Strong | C=O (Ketone stretch)[5] |
| 1250-1050 | Strong | C-O (Ether stretch) |
digraph "IR_Spectroscopy_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="IR Spectroscopy Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", maxWidth=760]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];sample_prep [label="Place Sample on\nATR Crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; background[label="Collect Background\nSpectrum (Clean ATR)", fillcolor="#FBBC05", fontcolor="#202124"]; sample_scan [label="Collect Sample\nSpectrum (16 scans)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Identify Characteristic Peaks:\n- C=O stretch (~1730 cm-1)\n- C-H stretch\n- C-O stretch", fillcolor="#5F6368", fontcolor="#FFFFFF"];
background -> sample_prep; sample_prep -> sample_scan; sample_scan -> analysis; }
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1194-16-7 [sigmaaldrich.com]
- 4. Separation of Tetrahydro-4H-pyran-4-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 2,2-Dimethyltetrahydropyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,2-Dimethyltetrahydropyran-4-one, a versatile heterocyclic ketone, in the synthesis of various biologically active compounds. This compound serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents.
Physicochemical Properties
| Property | Value |
| CAS Number | 1194-16-7[1][2] |
| Molecular Formula | C₇H₁₂O₂[1][2] |
| Molecular Weight | 128.17 g/mol [1][2] |
| Appearance | Liquid |
| IUPAC Name | 2,2-dimethyloxan-4-one[3] |
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common method involves the hydration of an appropriate unsaturated alcohol precursor.
Protocol 1: Synthesis from Dimethyl(vinyl)ethynylmethanol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Dimethyl(vinyl)ethynylmethanol
-
Sulfuric acid (5% aqueous solution)
-
Ether
-
Potassium carbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Slowly add dimethyl(vinyl)ethynylmethanol to a 5% aqueous solution of sulfuric acid.
-
Maintain the reaction under vigorous stirring for 1 hour, then slowly increase the temperature to 85°C.
-
After the reaction is complete, separate the upper organic layer.
-
Neutralize the lower aqueous layer with potassium carbonate and extract twice with ether.
-
Combine the organic layer from step 3 with the ether extracts.
-
Wash the combined organic phase sequentially with potassium carbonate solution and water.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Remove the ether by evaporation.
-
Purify the residue by vacuum distillation to obtain this compound.[1]
Application Note 1: Synthesis of Anti-inflammatory Agents
The tetrahydropyran-4-one scaffold is a valuable core for the synthesis of compounds with potential anti-inflammatory properties. These derivatives can modulate key inflammatory pathways. Inflammation is a complex biological response, and its dysregulation is associated with numerous chronic diseases. A major inflammatory cascade is triggered by lipopolysaccharide (LPS), which activates Toll-like receptor 4 (TLR4) and downstream pathways like MAPK and PI3K/Akt, leading to the production of pro-inflammatory mediators.[4]
Signaling Pathway of LPS-Induced Inflammation
References
Troubleshooting & Optimization
Technical Support Center: 2,2-Dimethyltetrahydropyran-4-one Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyltetrahydropyran-4-one.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than reported values. What are the potential causes and how can I improve it?
A1: Low yields can arise from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: The purity of starting materials is crucial. Ensure that the starting alkyne, such as 2-methyl-5-hexene-3-yn-2-ol, is free of impurities. The mercury salt catalyst (e.g., mercury (II) sulfate) and sulfuric acid should also be of high quality.
-
Reaction Conditions:
-
Temperature: The reaction temperature for the Kucherov reaction is a critical parameter. A temperature of around 95°C has been reported to give good yields.[1] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. A reaction time of 10-15 hours has been reported to be effective.[1]
-
Catalyst Loading: The concentration of the mercury catalyst and sulfuric acid can impact the reaction rate and yield. Optimize the catalyst loading for your specific setup.
-
-
Moisture Control: While the reaction is performed in an aqueous medium, ensuring that your organic solvents and reagents (where applicable) are dry before use can prevent unwanted side reactions.
-
Work-up Procedure: Inefficient extraction of the product from the aqueous layer can lead to significant losses. Use an appropriate solvent like ethyl acetate for extraction and perform multiple extractions to maximize recovery.
Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
A2: Side reactions can compete with the desired cyclization, reducing the yield and complicating purification.
-
Intermolecular Reactions: At high concentrations of the starting alkyne, intermolecular reactions may occur. While the intramolecular Kucherov reaction is generally favored, consider performing the reaction at a slightly lower concentration if significant high-molecular-weight impurities are observed.
-
Incomplete Cyclization: Inadequate reaction time or temperature may lead to the presence of unreacted starting material or partially reacted intermediates. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.
-
Alternative Cyclization Pathways: Depending on the substrate and conditions, alternative cyclization pathways may become accessible, leading to isomeric byproducts. Careful control of the reaction parameters, particularly the acid concentration and temperature, can help to favor the desired 6-membered ring formation.
Q3: I am facing difficulties in purifying the final product. What are the recommended purification strategies?
A3: this compound is often an oil, which can make purification challenging.
-
Vacuum Distillation: This is a common method for purifying the product. A boiling point of 168-175 °C has been reported for the collected fraction.[2][3]
-
Column Chromatography: If distillation does not provide sufficient purity, column chromatography using silica gel is a viable option. A gradient of hexanes and ethyl acetate can be effective for separating the desired product from impurities.[4]
-
Proper Work-up: Before purification, ensure a thorough work-up to remove inorganic salts and acidic residues. Washing the organic extracts with a saturated sodium bicarbonate solution and brine is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing this compound?
A1: The Kucherov reaction of 2-methyl-5-hexene-3-yn-2-ol using a mercury salt (e.g., mercury (II) sulfate) and sulfuric acid as a catalyst is a commonly reported and high-yielding method, with reported yields as high as 85%.[1]
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Mercury compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure proper disposal of mercury-containing waste according to your institution's guidelines.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by TLC or GC. A sample of the reaction mixture can be periodically taken, worked up, and analyzed to observe the disappearance of the starting material and the appearance of the product.
Q4: Can I use an alternative catalyst to the mercury salt?
A4: While mercury salts are highly effective for alkyne hydration, their toxicity is a significant concern. Research into less toxic alternatives is ongoing. For other types of cyclizations to form tetrahydropyran rings, other catalysts such as palladium have been used.[2] However, for the specific transformation from 2-methyl-5-hexene-3-yn-2-ol, mercury-based catalysts are the most commonly reported.
Quantitative Data Presentation
| Starting Material | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |
| 2-methyl-5-hexene-3-yn-2-ol | Mercury (II) sulfate, Sulfuric acid, Water | 95 °C, 14 hours | 85 | [1] |
| 2,3-dihydro-2,2-dimethylpyran-4-one | 10% Palladium-on-charcoal, Hydrogen | Ethanol, 6 hours | 74 | [2] |
| Dimethyl(vinyl)ethynylmethanol | Sulfuric acid | 85 °C, 4 hours | 53 | [2][3] |
Experimental Protocols
High-Yield Synthesis via Kucherov Reaction
This protocol is adapted from a patented procedure with a reported yield of 85%.[1]
Materials:
-
2-methyl-5-hexene-3-yn-2-ol
-
Mercury (II) sulfate
-
5% Aqueous Sulfuric Acid
-
Potassium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a reactor, add 485 ml of 5% aqueous sulfuric acid.
-
Add 30.6 g of Mercury (II) sulfate and 195 g of 2-methyl-5-hexene-3-yn-2-ol.
-
Slowly heat the mixture to 95 °C and maintain for 14 hours.
-
Cool the reaction mixture to approximately 0 °C.
-
Slowly neutralize the mixture to a pH of 7-8 with potassium hydroxide.
-
Extract the aqueous layer twice with 500 ml of ethyl acetate.
-
Combine the organic phases and wash twice with 2000 ml of water.
-
Dry the organic phase with 200 g of anhydrous sodium sulfate and filter.
-
Concentrate the filtrate by removing the solvent under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Synthesis of 2,2-Dimethyltetrahydropyran-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyltetrahydropyran-4-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound, particularly focusing on the common and effective route involving the acid-catalyzed hydration and cyclization of 2-methyl-5-hexen-3-yn-2-ol.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and the formation of side products. Here are some troubleshooting steps to consider:
-
Catalyst Activity: The use of a mercury-based catalyst, such as mercury (II) sulfate, is common for the hydration of the alkyne.[1] Ensure the catalyst is of high purity and has not been deactivated. The concentration of the acid catalyst (e.g., sulfuric acid) is also critical.
-
Reaction Temperature: The reaction temperature for the cyclization is crucial. A temperature of around 95°C has been reported to be effective.[1] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.
-
Reaction Time: A reaction time of approximately 14 hours has been documented for this synthesis.[1] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time for your specific setup.
-
Purity of Starting Materials: Impurities in the starting material, 2-methyl-5-hexen-3-yn-2-ol, can interfere with the reaction. Ensure the starting material is pure and free of any residual solvents or byproducts from its synthesis.
-
Efficient Stirring: The reaction mixture is heterogeneous. Vigorous stirring is necessary to ensure good contact between the reactants and the catalyst.
Issue 2: Presence of Significant Side Products in the Final Product
Question: After purification, I am observing significant impurities alongside my this compound. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge in this synthesis. Based on the reaction mechanism, several side products are plausible:
-
Incomplete Cyclization: The intermediate after the hydration of the alkyne is a hydroxy-ketone. If the cyclization is not complete, this acyclic intermediate may remain in the reaction mixture.
-
Solution: Ensure sufficient reaction time and optimal temperature to drive the intramolecular cyclization to completion.
-
-
Formation of Isomeric Pyranones: While the desired product is this compound, there is a possibility of forming other isomers. For instance, if the initial hydration of the alkyne is not perfectly regioselective, it could lead to the formation of a different ketone, which upon cyclization would yield an isomeric pyranone.
-
Solution: The use of a mercury (II) catalyst generally favors the Markovnikov addition of water to the alkyne, leading to the desired ketone precursor.[1] Adhering to established protocols with this catalyst system can minimize the formation of other isomers.
-
-
Dehydration Products: Under acidic conditions and at elevated temperatures, elimination of water from the desired product or intermediates could occur, leading to the formation of unsaturated pyranone derivatives, such as 2,2-Dimethyl-5,6-dihydro-2H-pyran-4-one.
-
Solution: Carefully control the reaction temperature and avoid excessively harsh acidic conditions. After the reaction is complete, promptly neutralize the acid to prevent further side reactions during workup.
-
-
Furan Derivatives: It is known that enynols can undergo cyclization to form furan derivatives under certain catalytic conditions. While less common in this specific synthesis, the formation of a five-membered furan ring instead of the six-membered pyran ring is a theoretical possibility.
-
Solution: The reaction conditions, particularly the choice of acid and catalyst, are optimized for the formation of the tetrahydropyran ring. Deviating from established protocols may increase the likelihood of forming furan-based side products.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: One of the most frequently cited and industrially scalable methods is the Kucherov reaction (mercury-catalyzed hydration) of 2-methyl-5-hexen-3-yn-2-ol, followed by an intramolecular cyclization.[1] This one-pot synthesis is advantageous due to its relatively high yield and the availability of the starting material. Another common method involves the catalytic hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one.[2]
Q2: What is the role of the mercury catalyst in the synthesis from 2-methyl-5-hexen-3-yn-2-ol?
A2: The mercury (II) salt, typically HgSO₄, acts as a Lewis acid catalyst to facilitate the hydration of the alkyne triple bond. It activates the alkyne towards nucleophilic attack by water, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone.
Q3: How can I effectively purify the final this compound product?
A3: The most common method for purifying this compound is vacuum distillation.[1][2] For more challenging separations or to achieve very high purity, column chromatography on silica gel can also be employed.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Mercury compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles. All waste containing mercury must be disposed of according to institutional and environmental regulations. Strong acids like sulfuric acid are corrosive and should also be handled with care.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound from 2-methyl-5-hexen-3-yn-2-ol. Please note that yields can vary based on the specific experimental setup and scale.
| Parameter | Value | Reference |
| Starting Material | 2-methyl-5-hexen-3-yn-2-ol | [1] |
| Catalyst | Mercury (II) sulfate (HgSO₄) | [1] |
| Acid | 5% Aqueous Sulfuric Acid (H₂SO₄) | [1] |
| Reaction Temperature | 95 °C | [1] |
| Reaction Time | 14 hours | [1] |
| Reported Yield | 85% | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Kucherov Reaction and Cyclization
This protocol is adapted from a reported synthetic method.[1]
Materials:
-
2-methyl-5-hexen-3-yn-2-ol (195 g)
-
5% Aqueous Sulfuric Acid (485 ml)
-
Mercury (II) sulfate (30.6 g)
-
Potassium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a suitable reactor, add 485 ml of 5% aqueous sulfuric acid.
-
To the acid solution, add 30.6 g of mercury (II) sulfate and 195 g of 2-methyl-5-hexen-3-yn-2-ol.
-
Slowly heat the reaction mixture to 95 °C with vigorous stirring.
-
Maintain the reaction at 95 °C for 14 hours.
-
After 14 hours, cool the reaction mixture to approximately 0 °C.
-
Slowly neutralize the reaction mixture to a pH of 7-8 with a potassium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (2 x 500 ml).
-
Combine the organic phases and wash with water (2 x 2000 ml).
-
Dry the organic phase with anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: Workflow for troubleshooting low product yield.
References
Stability of 2,2-Dimethyltetrahydropyran-4-one under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,2-Dimethyltetrahydropyran-4-one under various experimental conditions.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the handling and experimental use of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary degradation pathways for this compound?
-
A1: Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be hydrolysis (acidic and basic conditions) which may lead to ring-opening, oxidation, and potential photolytic degradation. The presence of a ketone functional group and an ether linkage within the tetrahydropyran ring are key sites for reactivity.
-
-
Q2: How should I properly store this compound to ensure its stability?
-
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture. Long-term storage at refrigerated conditions (2-8 °C) is recommended.
-
-
Q3: I am observing unexpected peaks in my chromatogram when analyzing a sample containing this compound. What could be the cause?
-
A3: Unexpected peaks are likely due to degradation products. The identity of these products will depend on the conditions your sample has been exposed to. For example, acidic or basic conditions can lead to ring-opened products, while exposure to oxidizing agents can result in various oxidized species. Thermal stress may cause fragmentation. It is recommended to perform a forced degradation study to identify potential degradants.
-
-
Q4: Can this compound form peroxides?
-
A4: Like other cyclic ethers, there is a potential for peroxide formation upon prolonged exposure to air and light. It is good practice to test for peroxides in aged samples, especially if the material has not been stored under an inert atmosphere.
-
-
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
-
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection is a robust method for monitoring the stability of this compound and separating it from its potential degradation products. Gas chromatography (GC) coupled with MS can also be a valuable technique, particularly for identifying volatile degradants.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color, viscosity) | Degradation of the compound due to improper storage (exposure to light, air, or high temperatures). | Do not use the material. If safe to handle, take a small sample for purity analysis (e.g., by HPLC or GC-MS) to identify degradation products. Review and rectify storage conditions. |
| Inconsistent experimental results | Degradation of the compound in stock solutions or during the experiment. | Prepare fresh solutions of this compound for each experiment. If the experimental conditions are harsh (e.g., strong acid/base, high temperature), assess the stability of the compound under those specific conditions. |
| Low assay value for the pure compound | The compound may have degraded over time. | Re-test the purity of the compound using a validated analytical method. If the purity is below the required specification, a fresh batch of the compound should be procured. |
| Appearance of new peaks in stability samples | Formation of degradation products. | Characterize the new peaks using techniques like LC-MS/MS or GC-MS to identify the degradation products. This will help in understanding the degradation pathway. |
Stability of this compound Under Forced Degradation Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[1] The following tables summarize the expected stability of this compound under various stress conditions. This data is illustrative and based on the expected reactivity of the molecule and data from structurally similar compounds, as specific published stability data for this compound is limited. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[2]
Table 1: Summary of Forced Degradation Conditions and Illustrative Results
| Stress Condition | Reagent/Method | Temperature | Duration | Illustrative % Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | ~15% | Ring-opened hydroxy carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH | Room Temperature | 8 hours | ~10% | Ring-opened hydroxy carboxylate salt |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours | ~20% | Ring-opened dicarboxylic acid, other oxidized species |
| Thermal | Dry Heat | 80°C | 48 hours | ~5% | Fragmentation products |
| Photolytic | UV light (254 nm) | Ambient | 24 hours | ~10% | Isomeric and fragmented photoproducts |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Acidic Hydrolysis
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
3. Basic Hydrolysis
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
4. Oxidative Degradation
-
To 1 mL of the stock solution, add 9 mL of 3% (v/v) hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 6, 12, and 24 hours).
5. Thermal Degradation
-
Place a known amount of solid this compound in a glass vial.
-
Store the vial in a temperature-controlled oven at 80°C.
-
At specified time points (e.g., 24 and 48 hours), remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.
6. Photolytic Degradation
-
Place a solution of this compound (e.g., 1 mg/mL in methanol) in a quartz cuvette or a suitable UV-transparent container.
-
Expose the sample to a UV light source (e.g., 254 nm) in a photostability chamber.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.
-
Withdraw aliquots at specified time points for analysis.
7. Sample Analysis
-
All samples should be analyzed by a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of water and acetonitrile. Detection can be performed using a UV detector at an appropriate wavelength or a mass spectrometer.
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates the logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Handling and storage recommendations for 2,2-Dimethyltetrahydropyran-4-one
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and optimal storage of 2,2-Dimethyltetrahydropyran-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a flammable liquid. It can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Q2: What are the recommended personal protective equipment (PPE) when handling this compound?
A2: When handling this compound, it is recommended to wear suitable protective clothing, such as a flame-retardant antistatic lab coat, and protective gloves.[1][3] Eye and face protection, such as safety glasses with side shields or goggles, is also necessary to prevent contact.[3]
Q3: How should this compound be stored to ensure its stability?
A3: To maintain the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term storage, refrigeration is recommended.[3] The compound should be stored away from heat, sparks, open flames, and hot surfaces.[4] Some sources also suggest handling and storing it under an inert gas atmosphere.
Q4: Are there any specific materials or conditions to avoid when storing this compound?
A4: Yes, avoid storing this compound near incompatible materials such as strong oxidizing agents and strong bases.[4] It is also important to prevent exposure to electrostatic discharge, which can be a potential ignition source.[1]
Q5: I've noticed a change in the physical appearance of my stored this compound. What could be the cause?
A5: A change in physical appearance can indicate chemical degradation. For cyclic ethers like this compound, one potential issue is the formation of explosive peroxides over time, especially with exposure to light and air.[5] The presence of crystals or a viscous liquid could be a sign of peroxide formation.[5]
Q6: How can I test for the presence of peroxides in my sample?
A6: If you suspect peroxide formation, it is critical to handle the material with extreme caution and contact your institution's Environmental Health and Safety (EHS) office immediately.[5] Do not attempt to open or move a container with suspected high levels of peroxides.[5] For testing, commercial peroxide test strips are available for a more quantitative measurement.[5] A qualitative test involves adding 1-3 mL of the sample to an equal volume of acetic acid in a fume hood, followed by a few drops of a freshly prepared, saturated potassium iodide solution. A yellow to brown color indicates the presence of peroxides.[5]
Summary of Quantitative Data
| Parameter | Value | Source |
| Boiling Point | 166 - 166.5 °C | |
| Density | 1.084 g/cm³ (at 25 °C) | |
| Flash Point | 60-64°C/8mm | [1] |
| Vapor Pressure | 0.995mmHg at 25°C | [1] |
| Recommended Storage Temperature | Refrigerated | [3] |
Troubleshooting Workflow for Handling and Storage Issues
References
Common impurities in 2,2-Dimethyltetrahydropyran-4-one and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyltetrahydropyran-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Common impurities can originate from starting materials, side-reactions, or the work-up process. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include 2-methyl-3-butyne-2-alcohol, bromoethene, mesityl oxide, or ethyl formate.
-
Reaction Intermediates: Incomplete reaction progression can leave intermediates in the final product.
-
Byproducts: Side-reactions can lead to the formation of various unintended molecules.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, diethyl ether, ethyl acetate) may be present.
-
Catalyst Residues: Traces of catalysts, such as mercury or palladium compounds, might remain.[1]
-
Decomposition Products: The compound may degrade if exposed to harsh acidic or basic conditions, particularly during work-up.[2]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the main component and non-volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation of the desired product and for identifying and quantifying major impurities.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Incomplete reaction or significant side-product formation. | Optimize reaction conditions (temperature, time, stoichiometry). Monitor reaction progress using TLC or GC. |
| Inefficient work-up. | Ensure proper phase separation during extractions and use appropriate washing solutions (e.g., brine, dilute acid/base). | |
| Presence of Unreacted Starting Materials | Reaction did not go to completion. | Increase reaction time or temperature, or consider adding more of the excess reagent. |
| Inefficient purification. | For volatile starting materials, vacuum distillation is effective. Column chromatography can also be used for separation. | |
| Residual Solvents Detected | Incomplete removal of solvents after extraction or chromatography. | Dry the product under high vacuum for an extended period. For high-boiling solvents, azeotropic distillation with a lower-boiling solvent might be necessary. |
| Discoloration of the Final Product | Presence of colored impurities or degradation products. | Purify by column chromatography or distillation. If the product is a solid, recrystallization can be effective. |
| Product Appears Wet or Oily | Incomplete drying. | Ensure the use of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before solvent evaporation. Dry the final product under vacuum.[1] |
Purification Protocols
Experimental Protocol 1: Purification by Vacuum Distillation
This method is effective for separating this compound from non-volatile impurities and starting materials with significantly different boiling points.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum pump and gauge
-
Thermometer
Procedure:
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the flask using the heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., 60-64°C at 8 mmHg).[5]
-
Once the main fraction is collected, stop heating and allow the apparatus to cool before releasing the vacuum.
Experimental Protocol 2: Purification by Column Chromatography
This technique is suitable for removing impurities with similar polarities to the product.
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Crude this compound
-
Collection tubes
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial, least polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the chosen solvent system, starting with a low polarity.
-
Gradually increase the polarity of the eluent to facilitate the elution of the product.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Purity Data Comparison
| Purification Method | Purity Before (%) | Purity After (%) | Key Advantages |
| Vacuum Distillation | 85 | >98 | Effective for large quantities and removing non-volatile impurities. |
| Column Chromatography | 85 | >99 | High resolution for separating closely related impurities. |
Note: The purity values are representative and can vary depending on the initial purity of the crude product and the optimization of the purification protocol.
Impurity Removal Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethyltetrahydropyran-4-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 2,2-dimethyltetrahydropyran-4-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Several synthetic routes are employed for the synthesis of this compound. The most common methods include:
-
Prins Cyclization: This acid-catalyzed reaction involves the cyclization of a homoallylic alcohol with an aldehyde. It is a powerful method for forming the tetrahydropyran ring.[1][2]
-
Catalytic Hydrogenation: This method involves the reduction of a corresponding pyran-4-one precursor using a metal catalyst and hydrogen gas to yield the saturated tetrahydropyran-4-one.[3]
-
Kucherov Reaction: This reaction involves the mercury-catalyzed hydration of an appropriate alkyne precursor to form the ketone.[4][5]
-
Intramolecular Hetero-Diels-Alder Reaction: This method can be used to construct the tetrahydropyran ring system with good stereocontrol.
Q2: How can I purify the final this compound product?
A2: Purification of this compound is typically achieved through one of the following methods:
-
Vacuum Distillation: This is a common and effective method for purifying liquid products with relatively high boiling points.[6][7]
-
Column Chromatography: For higher purity requirements or for separating close-boiling impurities, column chromatography on silica gel is a suitable technique.[3]
-
Recrystallization: If the derivative is a solid, recrystallization from an appropriate solvent system can be used to obtain highly pure material.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Low Reaction Yield
Problem: The yield of the desired this compound derivative is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature to find the optimal range for your specific substrate and catalyst system. Monitor the reaction progress by TLC or GC at different temperatures. |
| Incorrect Reaction Time | Monitor the reaction progress closely using TLC or GC to determine the point of maximum product formation before significant decomposition or side-product formation occurs. |
| Poor Catalyst Activity | Ensure the catalyst is fresh and has been stored correctly. For heterogeneous catalysts, ensure proper activation procedures have been followed. Consider testing a different batch or supplier of the catalyst. For catalytic hydrogenations, catalyst poisoning by impurities in the starting materials or solvent can be an issue.[3] |
| Inefficient Stirring | In heterogeneous reactions, vigorous stirring is crucial to ensure good contact between reactants and the catalyst. Use an appropriate stir bar or mechanical stirrer and ensure a vortex is visible. |
| Moisture or Air Sensitivity | Some reactions, particularly those involving organometallic reagents or strong bases, are sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Formation of Side Products
Problem: Significant formation of an unexpected side product is observed.
| Side Product | Potential Cause | Troubleshooting Steps |
| Corresponding Alcohol (2,2-Dimethyltetrahydropyran-4-ol) | Over-reduction of the ketone during catalytic hydrogenation.[3] | Reduce the hydrogen pressure and/or reaction temperature.[3] Monitor the reaction closely and stop it as soon as the starting material is consumed.[3] Consider using a less active catalyst or a catalyst poison to improve selectivity. |
| Dehydration Products | Strong acidic conditions or high temperatures can lead to the elimination of water, especially if a hydroxyl group is present in the molecule. | Use a milder acid catalyst or lower the reaction temperature. Consider using a non-protic solvent. |
| Rearrangement Products | In some acid-catalyzed reactions like the Prins cyclization, carbocation rearrangements can occur, leading to isomeric products. | Screen different Lewis or Brønsted acids to find one that minimizes rearrangement. Lowering the reaction temperature can also suppress carbocation rearrangements. |
Experimental Protocols
General Procedure for Synthesis via Kucherov Reaction
This protocol is a general guideline and may require optimization for specific derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkyne precursor in a suitable solvent (e.g., aqueous sulfuric acid).
-
Catalyst Addition: Add a catalytic amount of a mercury(II) salt (e.g., mercury(II) sulfate).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 95°C) and stir vigorously for the required time (e.g., 14 hours), monitoring the reaction progress by TLC or GC.[8]
-
Workup: Cool the reaction mixture to room temperature and quench by carefully adding a neutralizing agent (e.g., potassium hydroxide solution) until the pH is neutral.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[7]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Method | Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Kucherov Reaction | 2-Methyl-5-hexen-3-yn-2-ol | HgSO₄, H₂SO₄ | Water | 95 | 14 | 85 | [8] |
| Prins Cyclization | Homoallylic alcohol & Aldehyde | Lewis/Brønsted Acid | Dichloromethane | Varies | Varies | Moderate to Good | [1][2] |
| Catalytic Hydrogenation | 2,2-Dimethyl-dihydropyran-4-one | Pd/C | Ethanol | Room Temp. | Varies | High | [3] |
Visualizations
Logical Workflow for Synthesis and Purification
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Hydration of Alkyne | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Organic Chemistry/Introduction to reactions/Alkyne hydration - Wikibooks, open books for an open world [en.wikibooks.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. medium.com [medium.com]
Challenges in the scale-up of 2,2-Dimethyltetrahydropyran-4-one production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2,2-Dimethyltetrahydropyran-4-one production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent synthesis routes start from readily available materials. One common method involves the acid-catalyzed cyclization of a suitable precursor, such as the hydration of an unsaturated alcohol like 2-methyl-5-hexen-3-yn-2-ol. Another approach is the hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one.[1] A multi-step synthesis beginning with the reaction between ethyl chloroacetate and this compound in the presence of sodium and toluene has also been described.[1][2]
Q2: What are the critical process parameters to monitor during scale-up?
A2: During the scale-up of this compound production, it is crucial to monitor and control several parameters to ensure consistent yield and purity. These include reaction temperature, mixing efficiency, rate of reagent addition, and reaction time. Poor control of these parameters can lead to the formation of byproducts and impurities.[3][4]
Q3: What are the primary safety concerns when producing this compound at a larger scale?
A3: Key safety concerns include the handling of flammable solvents and corrosive acids. Some synthesis routes may also involve exothermic reactions, necessitating robust thermal management to prevent runaway reactions.[5][6] When using mercury-based catalysts, appropriate handling and disposal procedures are critical due to their toxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound synthesis.
Problem 1: Low Product Yield
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Optimize Reaction Time: Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time. - Increase Catalyst Loading: If a catalyst is used, a slight increase in its concentration may improve the conversion rate. - Temperature Adjustment: Ensure the reaction is maintained at the optimal temperature. Low temperatures can slow down the reaction, while excessively high temperatures may lead to degradation.[4] |
| Side Reactions and Byproduct Formation | - Control Reagent Addition: Slow and controlled addition of reagents can minimize localized high concentrations that may favor side reactions. - Improve Mixing: Inefficient mixing can create "hot spots" or areas of high reactant concentration, leading to byproduct formation. Ensure the agitation is sufficient for the reactor volume.[7][8] - Modify Reaction Conditions: Adjusting the temperature or using a different solvent can sometimes suppress unwanted side reactions. |
| Product Degradation | - Minimize Exposure to High Temperatures: If the product is thermally sensitive, use vacuum distillation for purification to lower the boiling point. - Quench the Reaction Promptly: Once the reaction is complete, it should be quenched and worked up without delay to prevent degradation of the product. |
Problem 2: Product Purity Issues
| Potential Cause | Recommended Solution(s) |
| Presence of Starting Materials | - Drive the Reaction to Completion: Refer to the solutions for "Incomplete Reaction" in the Low Product Yield section. - Efficient Purification: Optimize the purification process, such as fractional distillation under reduced pressure, to effectively separate the product from unreacted starting materials. |
| Formation of Impurities | - Identify Impurities: Use analytical techniques like GC-MS or NMR to identify the structure of the main impurities. This can provide insights into the side reactions occurring. - Optimize Work-up Procedure: Ensure that the extraction and washing steps are effective in removing impurities. Adjusting the pH during aqueous washes can sometimes help. - Alternative Purification Methods: If distillation is ineffective, consider other purification techniques like column chromatography for smaller scales or crystallization if the product is a solid at a certain temperature. |
| Solvent Contamination | - Use High-Purity Solvents: Ensure that the solvents used are of an appropriate grade and are dry if the reaction is moisture-sensitive. - Efficient Solvent Removal: Ensure complete removal of the solvent after the reaction, for instance by using a rotary evaporator followed by a high-vacuum pump. |
Experimental Protocols
Below are detailed methodologies for common lab-scale syntheses of this compound. These can serve as a baseline for process development and scale-up.
Method 1: Hydration of Dimethyl(vinyl)ethynylmethanol
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.
-
Initial Charge: Charge the flask with an aqueous solution of sulfuric acid (e.g., 5%).[1][2]
-
Reagent Addition: Slowly add dimethyl(vinyl)ethynylmethanol to the acidic solution while stirring vigorously. Maintain the initial reaction for approximately 1 hour.
-
Heating and Catalyst Addition: Gradually heat the reaction mixture to around 85°C. Add a mercury-based sulfate catalyst in portions over several hours.[1][2]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: After the reaction is complete, cool the mixture and separate the organic layer. Neutralize the aqueous layer with potassium carbonate and extract with a suitable solvent like diethyl ether.[1]
-
Purification: Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation, collecting the fraction at 168-175°C.[1][2]
Method 2: Hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one
-
Reaction Setup: In a hydrogenation vessel, dissolve 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on charcoal.[1]
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the catalyst.
-
Purification: Evaporate the solvent from the filtrate to obtain the crude product. Further purification can be achieved by distillation if necessary.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound based on available literature. Note that yields can vary significantly with scale and optimization.
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Hydration | Dimethyl(vinyl)ethynylmethanol | Sulfuric acid, Mercury sulfate | Water/Ether | 85°C | ~53% | [1][2] |
| Hydrogenation | 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one | 10% Pd/C, H₂ | Ethanol | Room Temp. | ~74% | [1] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues in chemical synthesis scale-up.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 1194-16-7 [chemicalbook.com]
- 3. visimix.com [visimix.com]
- 4. Troubleshooting Common Chemical Process Issues — Expert Tips | Bedrock Chem Infra [bedrockinfra.com]
- 5. lneya-online.com [lneya-online.com]
- 6. Thermal Management in Chemical Reactors: Principles, Design, and Applications - Charles Nehme - Google Books [books.google.com]
- 7. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 8. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
Technical Support Center: 2,2-Dimethyltetrahydropyran-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of 2,2-Dimethyltetrahydropyran-4-one. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed in appearance (e.g., discoloration, formation of solids). What could be the cause?
A change in the physical appearance of this compound is often an indicator of chemical degradation. The most common causes include:
-
Oxidation: Prolonged exposure to air (oxygen) can lead to the oxidation of the molecule, a common degradation pathway for cyclic ethers and ketones.[1]
-
Peroxide Formation: Like many cyclic ethers, this compound may form explosive peroxides over time, especially when exposed to light and air. The presence of crystals or a viscous liquid can be an indicator of peroxide formation.[1] Caution: If you suspect significant peroxide formation, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[1]
-
Polymerization: Instability can sometimes lead to polymerization, resulting in the formation of solid or viscous materials.[1]
-
Contamination: The accidental introduction of contaminants can catalyze degradation reactions.[1]
Q2: What are the optimal storage conditions to prevent the degradation of this compound?
To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.[1][2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and prevent oxidative degradation.[1]
-
Light: Protect from light by storing in an amber or opaque container.[1]
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[1]
-
Incompatible Substances: Store away from strong oxidizing agents, acids, and bases.[1]
Q3: My experimental results are inconsistent when using this compound. Could this be a stability issue?
Yes, inconsistent experimental results can be a strong indicator of compound degradation.[1] If this compound degrades in your stock solution or experimental medium, its effective concentration will change over time, leading to variability in your results.[1]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound before your experiments.[1]
-
Assess Solution Stability: If possible, perform a time-course analysis of your experimental solution using an appropriate analytical method (e.g., HPLC) to determine the stability of the compound under your specific experimental conditions.[1]
-
Purity Check: Re-evaluate the purity of your solid this compound stock to ensure you are starting with high-quality material.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis
Possible Cause: Formation of degradation products due to stress conditions such as acid, base, oxidation, heat, or light.
Troubleshooting Workflow:
Detailed Steps:
-
Review Literature: Investigate known degradation pathways for similar tetrahydropyran-4-one structures.[3][4]
-
Forced Degradation Studies: Systematically expose the compound to various stress conditions (see "Experimental Protocols" section below) to intentionally generate degradation products.[5][6]
-
Analyze Stressed Samples: Use a high-resolution analytical technique to separate and identify the degradation products.
-
Optimize Conditions: Based on the identified degradation pathways, adjust your experimental and storage conditions to mitigate these degradation routes. For instance, if oxidative degradation is prominent, de-gas your solvents and work under an inert atmosphere.[7]
Issue 2: Suspected Peroxide Formation
Possible Cause: Exposure of the cyclic ether to oxygen and light.
Safety First: Peroxides can be explosive. If you suspect high levels of peroxides, do not open or move the container. Contact your Environmental Health and Safety (EHS) department immediately.[1]
Detection Protocol:
-
Qualitative Test: In a fume hood, add 1-3 mL of the this compound sample to an equal volume of acetic acid. Add a few drops of a freshly prepared, saturated potassium iodide solution. A yellow to brown color indicates the presence of peroxides.[1]
-
Quantitative Test: Use commercially available peroxide test strips for a more quantitative measurement.[1] If peroxide levels are high (>100 ppm), the material should be disposed of as hazardous waste according to institutional guidelines.[1]
Degradation Pathways Overview
Based on the chemistry of tetrahydropyran-4-ones and related cyclic ethers, the following degradation pathways are plausible for this compound.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][8] The following are generalized protocols that can be adapted for this compound.
General Workflow:
Detailed Methodologies:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation (Solid State):
-
Photolytic Degradation (Solution):
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.[1]
-
Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]
-
Analyze the sample at appropriate time points.
-
Quantitative Data Summary
The following table summarizes the typical conditions for forced degradation studies. The percentage of degradation is hypothetical and will depend on the specific experimental results.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5 - 20% | Ring-opened products (e.g., hydroxy acids)[3] |
| Basic Hydrolysis | 0.1 M NaOH | Room Temp. | 8 hours | 10 - 30% | Ring-opened products, potential aldol condensation products[3] |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | 15 - 40% | Oxidized ring products, ring-opened products (e.g., dicarboxylic acids)[3] |
| Thermal (Solid) | - | 80°C | 7 days | < 10% | Decomposition products |
| Photolytic (Solution) | ICH Q1B | Ambient | Per guidelines | Variable | Photodegradation products |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 1194-16-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. benchchem.com [benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
Troubleshooting guide for reactions with 2,2-Dimethyltetrahydropyran-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyltetrahydropyran-4-one. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is a cyclic ketone with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol .[1] It is a liquid at room temperature and is slightly soluble in water.[2] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 1194-16-7 |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| Appearance | Liquid |
| Boiling Point | 60-64°C at 8 mmHg |
| Solubility | Slightly soluble in water |
Q2: How should this compound be stored?
To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. It is advisable to handle and store it under an inert gas atmosphere.
Troubleshooting Guides
This section provides detailed troubleshooting for common reactions involving this compound.
Grignard Reactions
Grignard reactions with this compound can be challenging due to the steric hindrance around the carbonyl group.
Q3: My Grignard reaction with this compound is not starting. What should I do?
Failure to initiate a Grignard reaction is a common issue. Here are several troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly flame-dried under vacuum or in an oven, and all solvents and reagents must be anhydrous.[3][4]
-
Activate the Magnesium: The surface of magnesium turnings can have an oxide layer that prevents the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][5] The disappearance of the iodine color indicates activation. Crushing the magnesium turnings under an inert atmosphere can also expose a fresh reactive surface.[6]
-
Initiation: A small amount of the alkyl halide can be added initially and the mixture gently warmed to start the reaction. An ultrasonic bath can also be used for initiation.
Q4: The yield of my Grignard reaction is low. What are the potential causes and solutions?
Low yields in Grignard reactions with sterically hindered ketones like this compound can be attributed to several factors.
-
Steric Hindrance: The gem-dimethyl group at the 2-position can hinder the approach of the Grignard reagent. Using a less sterically bulky Grignard reagent or increasing the reaction temperature and time may improve the yield.
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate and reducing the amount of desired addition product. To minimize this, use a less hindered Grignard reagent and add it slowly at a low temperature (e.g., -78 °C to 0 °C).[7]
-
Wurtz Coupling: A common side reaction is the coupling of the alkyl halide with the Grignard reagent.[3] This can be minimized by slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent.
Troubleshooting Logic for Grignard Reactions
Caption: Troubleshooting workflow for Grignard reactions.
Wittig Reactions
The Wittig reaction is a versatile method for converting ketones to alkenes.
Q5: I am having trouble with the stereoselectivity of my Wittig reaction. How can I control the E/Z ratio of the product?
The stereochemical outcome of a Wittig reaction is largely dependent on the stability of the phosphorus ylide.[8][9]
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and generally lead to the formation of the (E)-alkene.[8][9]
-
Unstabilized Ylides: Ylides with alkyl or aryl groups are less stable and typically favor the formation of the (Z)-alkene, especially under salt-free conditions.[8][9] The presence of lithium salts can decrease (Z)-selectivity.[8]
Q6: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture?
Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and its removal can be challenging due to its polarity.[10]
-
Crystallization/Precipitation: TPPO is often insoluble in non-polar solvents like hexane or diethyl ether. After the reaction, concentrating the mixture and triturating with a non-polar solvent can precipitate the TPPO, which can then be removed by filtration.[10]
-
Chromatography: If the desired product is non-polar, a quick filtration through a plug of silica gel using a non-polar eluent can effectively remove the more polar TPPO.[10] For more polar products, careful column chromatography with an optimized solvent system is required.[10]
-
Chemical Conversion: TPPO can be converted into an insoluble complex. For instance, reacting the crude mixture with zinc chloride in ethanol can precipitate the TPPO-ZnCl2 complex.[10]
Experimental Workflow for Wittig Reaction and Purification
Caption: General workflow for a Wittig reaction and subsequent purification.
Reduction Reactions
The reduction of the ketone in this compound to the corresponding alcohol is a common transformation.
Q7: I am getting a low yield in the sodium borohydride (NaBH4) reduction of this compound. What could be the issue?
While sodium borohydride is a mild and effective reducing agent for ketones, several factors can lead to low yields.[11]
-
Stoichiometry: Ensure that a sufficient excess of NaBH4 is used. Typically, 1.2 to 1.5 equivalents are used.
-
Solvent: The reaction is commonly performed in protic solvents like methanol or ethanol.[12] The choice of solvent can influence the reaction rate.
-
Temperature: The reaction is often carried out at 0 °C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature or stirring for a longer duration may be necessary.
-
Work-up: During the work-up, acidification is required to quench the excess borohydride and hydrolyze the borate ester intermediate. Incomplete hydrolysis can lead to loss of product during extraction.
Q8: Are there any common side products in the reduction of this compound?
The reduction of this compound with NaBH4 is generally a clean reaction. The primary product is 2,2-Dimethyltetrahydropyran-4-ol. Side products are not common under standard conditions. However, incomplete reaction will result in the presence of the starting ketone in the final product mixture.
Experimental Protocols
Protocol 1: Grignard Reaction with Methylmagnesium Bromide
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) to the flask.
-
Initiation: Add a crystal of iodine and gently warm the flask until the iodine sublimes. Cool to room temperature.
-
Grignard Formation: Add a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux during the addition. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Addition to Ketone: Cool the Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Wittig Reaction with Methyltriphenylphosphonium Bromide
-
Ylide Formation: To a suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq.) dropwise. Stir the resulting orange-red solution for 1 hour at 0 °C.
-
Addition of Ketone: Add a solution of this compound (1.0 eq.) in anhydrous THF to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water. Remove the THF under reduced pressure.
-
Purification: Extract the aqueous residue with hexane (3 x 50 mL). Combine the hexane layers and wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by column chromatography to remove triphenylphosphine oxide.
Protocol 3: Reduction with Sodium Borohydride
-
Setup: Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude alcohol.
-
Purification: The crude product can be purified by column chromatography if necessary.
References
- 1. This compound | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Avoiding byproduct formation in 2,2-Dimethyltetrahydropyran-4-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during the synthesis of 2,2-Dimethyltetrahydropyran-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound include the acid-catalyzed hydration and cyclization of unsaturated alcohols, most notably 2-methyl-5-hexen-3-yn-2-ol, and the intramolecular hetero-Diels-Alder reaction. The acid-catalyzed cyclization can be promoted by various acids, with mercury-based catalysts historically showing high yields, though less toxic alternatives are increasingly preferred.
Q2: I am observing a low yield in my reaction. What are the general causes?
A2: Low yields can stem from several factors, including incomplete reaction, degradation of starting material or product, and the formation of multiple byproducts. It is crucial to monitor the reaction progress by techniques like TLC or GC and to optimize reaction parameters such as temperature, reaction time, and catalyst loading. Inadequate purification techniques can also lead to significant product loss.
Q3: My final product is difficult to purify. What are common impurities?
A3: Common impurities can include unreacted starting materials, isomeric byproducts, and polymeric material. Depending on the synthetic route, specific byproducts such as isomeric tetrahydropyran derivatives or products from intermolecular reactions can also be present. It is recommended to use a combination of purification techniques, such as distillation and column chromatography, and to characterize the impurities to understand their origin.
Troubleshooting Guides
Guide 1: Acid-Catalyzed Hydration and Cyclization of 2-Methyl-5-hexen-3-yn-2-ol
This method involves the simultaneous hydration of the alkyne and cyclization of the resulting enol intermediate. While capable of high yields, side reactions can occur.
Problem 1: Low Yield of this compound and Formation of a Complex Mixture.
-
Possible Cause A: Incomplete Reaction. The reaction may not have reached completion.
-
Solution: Increase the reaction time and monitor the consumption of the starting material by TLC or GC. A slight increase in temperature may also be beneficial, but should be done cautiously to avoid byproduct formation.
-
-
Possible Cause B: Rupe Rearrangement. Propargyl alcohols can undergo rearrangement in the presence of acid to form α,β-unsaturated ketones, which will not cyclize to the desired product.
-
Solution: Employ milder reaction conditions. Lowering the reaction temperature and using a less concentrated acid solution can disfavor the Rupe rearrangement. The choice of acid catalyst is also critical; Lewis acids may offer better selectivity than Brønsted acids in some cases.
-
-
Possible Cause C: Polymerization/Oligomerization. The starting material or intermediates can polymerize under strongly acidic conditions.
-
Solution: Use a higher dilution of the reaction mixture. Slowly adding the substrate to the acidic solution can also help to maintain a low concentration of reactive species and minimize polymerization.
-
Problem 2: Presence of an Isomeric Byproduct.
-
Possible Cause: Meyer-Schuster Rearrangement. Similar to the Rupe rearrangement, this side reaction can lead to the formation of an α,β-unsaturated aldehyde or ketone instead of the desired cyclic product.
-
Solution: As with the Rupe rearrangement, milder conditions are key. The use of gold- or ruthenium-based catalysts as alternatives to mercury or strong acids has been shown to be effective in promoting the desired hydration while minimizing rearrangements in similar systems.
-
Guide 2: Intramolecular Hetero-Diels-Alder Reaction
This approach involves the [4+2] cycloaddition of a diene and a dienophile contained within the same molecule to form the tetrahydropyran ring.
Problem: Low Yield and/or Formation of Polymeric Material.
-
Possible Cause A: Unfavorable Conformation for Cyclization. The linear precursor may not readily adopt the required cisoid conformation for the intramolecular cycloaddition to occur.
-
Solution: Increasing the reaction temperature can provide the necessary energy to overcome the rotational barrier and favor the reactive conformation. However, excessive heat can lead to decomposition. Lewis acid catalysis can also promote the reaction at lower temperatures by activating the dienophile.
-
-
Possible Cause B: Intermolecular Diels-Alder Reaction. If the concentration of the precursor is too high, an intermolecular reaction between two molecules can compete with the desired intramolecular cyclization, leading to dimers and polymers.
-
Solution: Employ high-dilution conditions. This can be achieved by using a larger volume of solvent and by adding the precursor solution slowly to the reaction vessel over an extended period.
-
Quantitative Data Summary
| Synthetic Route | Catalyst/Reagent | Yield (%) | Reference |
| Hydration/Cyclization of 2-methyl-5-hexen-3-yn-2-ol | HgSO₄ / H₂SO₄ | 85-89 | [1] |
| Hydration/Cyclization of dimethyl(vinyl)ethynylmethanol | Sulfuric Acid | 53 | [2] |
| Hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one | 10% Palladium on Charcoal | 74 | [2] |
Experimental Protocols
Protocol 1: Mercury-Catalyzed Hydration and Cyclization of 2-Methyl-5-hexen-3-yn-2-ol
Disclaimer: This protocol uses a mercury-based catalyst, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Materials:
-
2-methyl-5-hexen-3-yn-2-ol
-
Mercuric sulfate (HgSO₄)
-
Sulfuric acid (H₂SO₄), 15% aqueous solution
-
Potassium hydroxide (KOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a reaction vessel, add 810 mL of 15% aqueous sulfuric acid.
-
Add 30.6 g of mercuric sulfate and 195 g of 2-methyl-5-hexen-3-yn-2-ol.[1]
-
Slowly heat the mixture to 95 °C and maintain for 10 hours.[1]
-
Cool the reaction mixture to approximately 0 °C.
-
Slowly neutralize the mixture to a pH of 7-8 with a potassium hydroxide solution.
-
Extract the aqueous layer twice with 500 mL portions of ethyl acetate.[1]
-
Combine the organic phases and wash twice with 2000 mL of water.[1]
-
Dry the organic phase over 200 g of anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by vacuum distillation to obtain this compound. The expected yield is approximately 85%.[1]
-
Protocol 2: General Procedure for Acid-Catalyzed Cyclization of an Unsaturated Alcohol
This is a general protocol and may require optimization for specific substrates.
-
Materials:
-
Unsaturated alcohol precursor
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the unsaturated alcohol in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of the acid catalyst (e.g., 1-5 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Visualizations
Caption: Byproduct formation pathways in the acid-catalyzed synthesis.
Caption: Troubleshooting workflow for low yield or impure product.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,2-Dimethyltetrahydropyran-4-one and its Unsubstituted Analog
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2,2-dimethyltetrahydropyran-4-one and its parent compound, tetrahydropyran-4-one, offering insights into the influence of substitution on the magnetic environment of the pyranone ring.
¹H and ¹³C NMR Data Comparison
The introduction of two methyl groups at the C2 position of the tetrahydropyran-4-one ring significantly alters the electronic environment and, consequently, the NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for tetrahydropyran-4-one.
Table 1: ¹H NMR Spectral Data Comparison
| Proton | This compound (Predicted) | Tetrahydropyran-4-one (Experimental) |
| H3 | ~2.5 ppm (s) | ~2.45 ppm (t, J = 6.4 Hz) |
| H5 | ~2.5 ppm (t, J = 6.5 Hz) | ~2.45 ppm (t, J = 6.4 Hz) |
| H6 | ~3.8 ppm (t, J = 6.5 Hz) | ~3.85 ppm (t, J = 6.4 Hz) |
| 2 x CH₃ | ~1.2 ppm (s) | - |
Note: Predicted chemical shifts for this compound are estimates based on analogous structures and substituent effects.
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon | This compound (Predicted) | Tetrahydropyran-4-one (Experimental) |
| C2 | ~75 ppm | ~68.0 ppm |
| C3 | ~50 ppm | ~45.0 ppm |
| C4 (C=O) | ~208 ppm | ~208.0 ppm |
| C5 | ~40 ppm | ~45.0 ppm |
| C6 | ~65 ppm | ~68.0 ppm |
| 2 x CH₃ | ~25 ppm | - |
Note: Predicted chemical shifts for this compound are estimates based on analogous structures and substituent effects.
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds such as tetrahydropyran-4-one and its derivatives.
Sample Preparation:
-
Dissolution: Accurately weigh 10-20 mg of the solid sample or measure 10-20 µL of the liquid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.
-
Visualizing NMR Analysis and Structural Comparison
The following diagrams illustrate the logical workflow of NMR analysis and the structural differences between the two compared molecules.
Caption: A flowchart illustrating the key stages of an NMR experiment, from sample preparation to data acquisition and final structural elucidation.
Caption: A diagram comparing the chemical structures and expected/observed NMR signals of this compound and tetrahydropyran-4-one.
Mass Spectrometry of 2,2-Dimethyltetrahydropyran-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mass spectrometric behavior of 2,2-Dimethyltetrahydropyran-4-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of direct comparative studies for this specific compound, this document presents a comprehensive overview of its expected fragmentation pattern under electron ionization (EI) mass spectrometry, alongside a comparison with a structurally related compound, cyclohexanone, to highlight the influence of the heteroatom and substituents on the fragmentation pathways.
Comparison of Mass Spectrometric Fragmentation: this compound vs. Cyclohexanone
The introduction of an oxygen atom and gem-dimethyl substituents into the cyclic ketone structure significantly influences the fragmentation pattern observed in mass spectrometry. Below is a table summarizing the predicted major fragments for this compound and the known fragments for cyclohexanone.
| m/z | Proposed Fragment Ion (this compound) | Relative Abundance (Predicted) | Known Fragment Ion (Cyclohexanone) | Relative Abundance (Experimental) | Proposed Fragmentation Pathway |
| 128 | [C7H12O2]+• (Molecular Ion) | Moderate | - | - | Initial electron ionization |
| 113 | [C6H9O2]+ | Moderate | - | - | α-cleavage: Loss of •CH3 |
| 98 | - | - | [C6H10O]+• (Molecular Ion) | High | Initial electron ionization |
| 85 | [C4H5O2]+ | Low | [C5H9O]+ | Moderate | Retro-Diels-Alder (RDA-like) fragmentation |
| 70 | [C4H6O]+• | High | [C4H6O]+• | High | McLafferty-type rearrangement followed by loss of C2H4 |
| 58 | [C3H6O]+• | High | - | - | α-cleavage adjacent to the ether oxygen and subsequent rearrangement |
| 55 | [C4H7]+ | Moderate | [C4H7]+ | High | Loss of CO from m/z 83 (cyclohexanone) |
| 43 | [C3H7]+ or [C2H3O]+ | High | [C3H7]+ or [C2H3O]+ | High | Acylium ion from α-cleavage |
| 42 | [C3H6]+• | Moderate | [C3H6]+• | High | Loss of CO from the molecular ion |
Predicted Electron Ionization Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to be driven by the presence of the ketone and ether functionalities, as well as the quaternary carbon. The primary fragmentation pathways are likely to be α-cleavage, inductive cleavage initiated by the ether oxygen, and McLafferty-type rearrangements.
A Comparative Infrared Spectroscopic Analysis of 2,2-Dimethyltetrahydropyran-4-one and Related Cyclic Ketones
This guide provides a comparative analysis of the infrared (IR) spectrum of 2,2-Dimethyltetrahydropyran-4-one against other cyclic ketones, namely cyclohexanone, 4-tert-butylcyclohexanone, and tetrahydropyran-4-one. This document is intended for researchers, scientists, and professionals in drug development, offering a reference for spectral interpretation and compound identification.
Comparison of Characteristic Infrared Absorption Peaks
The infrared spectra of cyclic ketones are characterized by several key absorption bands that provide insight into their molecular structure. The most prominent of these is the carbonyl (C=O) stretching vibration, which is highly sensitive to the electronic and steric environment of the ketone. Other significant absorptions include those arising from carbon-hydrogen (C-H) and carbon-oxygen (C-O) stretching and bending vibrations.
The table below summarizes the principal infrared absorption frequencies for this compound and its selected alternatives.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Cyclohexanone (cm⁻¹) | 4-tert-Butylcyclohexanone (cm⁻¹) | Tetrahydropyran-4-one (cm⁻¹) |
| C=O | Stretch | 1730 | ~1715 | ~1721 | ~1715 |
| C-H (Alkyl) | Stretch | Not specified | 2940-2860 | 2965-2870 | Not specified |
| C-H (Methylene) | Scissoring | Not specified | ~1450 | ~1465 | Not specified |
| C-O (Ether) | Stretch | Not specified | N/A | N/A | Not specified |
Structural Comparison Workflow
The following diagram illustrates the logical workflow for comparing the infrared spectrum of a target molecule with known alternatives to aid in structural elucidation.
Caption: Logical workflow for identifying an unknown compound via comparative IR spectroscopy.
Experimental Protocol: Acquiring Infrared Spectra of Ketones
The following is a general protocol for obtaining the infrared spectrum of a neat liquid ketone sample using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample of the ketone (e.g., this compound)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will account for any atmospheric or instrumental interferences.
-
-
Sample Application:
-
Place a small drop of the liquid ketone sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.
-
Discussion of Spectral Data
The defining characteristic of the this compound IR spectrum is the strong carbonyl (C=O) absorption at approximately 1730 cm⁻¹. This frequency is slightly higher than that of cyclohexanone (~1715 cm⁻¹) and 4-tert-butylcyclohexanone (~1721 cm⁻¹). This shift to a higher wavenumber can be attributed to the influence of the adjacent oxygen atom in the pyran ring and the gem-dimethyl group at the 2-position, which can affect the ring conformation and the electronic environment of the carbonyl group.
The spectra of cyclohexanone and 4-tert-butylcyclohexanone exhibit characteristic C-H stretching vibrations in the 2860-2965 cm⁻¹ region, typical for saturated cyclic systems. Methylene scissoring vibrations are also observed around 1450-1465 cm⁻¹. While not explicitly detailed for this compound in the available data, similar C-H absorptions are expected. A key differentiator for the pyran-containing structures would be the presence of a C-O-C stretching vibration, typically found in the 1200-1000 cm⁻¹ region, which would be absent in the spectrum of cyclohexanone and its tert-butyl derivative.
By comparing the position of the strong carbonyl absorption and the presence or absence of other characteristic peaks, researchers can effectively distinguish between these structurally related cyclic ketones.
A Comparative Guide to the Synthesis of 2,2-Dimethyltetrahydropyran-4-one
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 2,2-dimethyltetrahydropyran-4-one, a key heterocyclic building block in medicinal chemistry, is critical for the advancement of pharmaceutical research and development. This guide provides an objective comparison of prominent synthetic routes to this valuable compound, supported by experimental data to inform the selection of the most suitable method based on yield, reaction conditions, and starting materials.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthesis strategy for this compound is a trade-off between yield, reaction time, cost, and the complexity of the procedure. Below is a summary of quantitative data for three distinct and widely utilized synthetic pathways.
| Metric | Route 1: Kucherov Cyclization | Route 2: Catalytic Hydrogenation | Route 3: Multi-step from Mesityl Oxide |
| Starting Material(s) | 2-Methyl-5-hexen-3-yn-2-ol | 2,3-Dihydro-2,2-dimethyl-4H-pyran-4-one | Mesityl oxide, Ethyl formate |
| Key Reagents/Catalysts | Mercury (II) sulfate, Sulfuric acid | 10% Palladium on charcoal, Hydrogen gas | Sodium hydride, Palladium catalyst |
| Reaction Time | 10 - 14 hours[1] | 6 hours[2] | Not specified |
| Temperature | 95 °C[1] | Room Temperature (inferred) | Not specified |
| Yield (%) | 85%[1] | 74%[2] | < 20% (overall)[1] |
| Purity (%) | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further optimization.
Route 1: Kucherov Cyclization of 2-Methyl-5-hexen-3-yn-2-ol
This one-pot method involves the mercury-catalyzed hydration and cyclization of an acetylenic alcohol.
-
Step 1: Synthesis of this compound.
-
To a reactor, add 810 mL of 15% aqueous sulfuric acid and 30.6 g of mercury (II) sulfate.[1]
-
Add 195 g of 2-methyl-5-hexen-3-yn-2-ol to the mixture.[1]
-
Slowly heat the reaction mixture to 95 °C and maintain for 10 hours.[1]
-
Cool the mixture to approximately 0 °C and neutralize to a pH of 7-8 with potassium hydroxide.[1]
-
Extract the product with ethyl acetate (2 x 500 mL).[1]
-
Combine the organic phases, wash with water (2 x 2000 mL), and dry over anhydrous sodium sulfate.[1]
-
Filter to remove the drying agent and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound (193 g, 85% yield).[1]
-
-
Note on Starting Material Synthesis (Sonogashira Coupling): The starting material, 2-methyl-5-hexen-3-yn-2-ol, can be synthesized from 2-methyl-3-butyn-2-ol and vinyl bromide using a palladium catalyst (e.g., triphenylphosphine palladium chloride) and a metal halide (e.g., cuprous iodide) in the presence of a base like triethylamine.[1]
Route 2: Catalytic Hydrogenation of 2,3-Dihydro-2,2-dimethyl-4H-pyran-4-one
This route involves the reduction of the double bond in the corresponding dihydropyranone.
-
A mixture of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one (2.72 g), 10% palladium-on-charcoal catalyst (0.27 g), and ethanol (80 ml) is prepared.[2]
-
The mixture is stirred under a hydrogen atmosphere for 6 hours.[2]
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is evaporated to yield this compound (2.05 g, 74%) as a liquid.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical relationships between the different synthetic strategies.
Caption: A flowchart comparing the key stages of the three main synthetic routes.
Caption: A diagram illustrating the decision-making workflow for selecting a synthetic route.
References
2,2-Dimethyltetrahydropyran-4-one: A Comparative Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, tetrahydropyranones serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realm of natural product synthesis and medicinal chemistry. Among these, 2,2-Dimethyltetrahydropyran-4-one presents unique characteristics owing to the presence of a gem-dimethyl group adjacent to the heteroatom. This guide provides an objective comparison of this compound with other tetrahydropyranone derivatives, focusing on their synthesis and performance in common chemical transformations. The information is supported by experimental data to aid researchers in selecting the optimal building block for their synthetic endeavors.
Synthesis of Tetrahydropyran-4-ones: A Comparative Overview
The accessibility of the starting material is a critical factor in the planning of any synthetic route. Both this compound and its parent compound, tetrahydro-4H-pyran-4-one, can be synthesized through various methods, with notable differences in starting materials and reported yields.
| Compound | Starting Material(s) | Key Reagents/Conditions | Reported Yield | Reference |
| This compound | Dimethyl(vinyl)ethynylmethanol | Aqueous sulfuric acid, Mercury(II) sulfate | 53% | [1] |
| 2,3-Dihydro-2,2-dimethylpyran-4-one | 10% Palladium-on-charcoal, Hydrogen | 74% | [1] | |
| Tetrahydro-4H-pyran-4-one | Bis(2-chloroethyl)ether, CO2 | Zr-Ce-Ti-Al composite oxide, CsI, Ethanol, H2O | 95.9% | [2] |
| Tetrahydropyran-4-one (from Dihydropyran-4-one) | Hydrogen, Toluene, Methanol | 86% | [2] | |
| 3-Chloropropionyl chloride, Ethylene | AlCl₃, H₃PO₄, NaH₂PO₄ | ~45% (overall) | [3] |
Key Observations:
-
The synthesis of this compound often involves the cyclization of acyclic precursors, with moderate to good yields.
-
Tetrahydro-4H-pyran-4-one can be prepared from various starting materials, with some methods reporting very high yields, making it a readily accessible building block.
Comparative Reactivity in Key Synthetic Transformations
The gem-dimethyl group in this compound significantly influences its reactivity, primarily through steric hindrance. This section compares its performance in two fundamental carbonyl reactions—the Wittig reaction and the Grignard reaction—with that of the unsubstituted tetrahydropyran-4-one.
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis from ketones. The steric environment around the carbonyl group can dramatically affect the efficiency of this transformation.
General Reaction Scheme:
Caption: General scheme of the Wittig reaction with tetrahydropyranones.
While direct comparative studies with identical ylides and reaction conditions are scarce in the literature, the general principles of steric hindrance suggest that reactions with this compound may proceed at a slower rate and potentially with lower yields compared to the less hindered tetrahydro-4H-pyran-4-one. The bulky gem-dimethyl group can impede the approach of the phosphorus ylide to the carbonyl carbon.
Experimental Data Summary (Wittig Reaction):
| Ketone | Ylide | Product | Yield | Reference |
| Tetrahydro-4H-pyran-4-one | (Carbethoxymethylene)triphenylphosphorane | 4-(Carbethoxymethylene)tetrahydropyran | Yields are generally high but specific quantitative data for this exact reaction is not readily available in the searched literature. | [4] |
| This compound | Methylenetriphenylphosphorane | 4-Methylene-2,2-dimethyltetrahydropyran | Specific yield data for this direct comparison is not available in the provided search results. |
Experimental Protocol: General Procedure for the Wittig Reaction with Tetrahydropyran-4-ones
A solution of the phosphonium salt in a suitable anhydrous solvent (e.g., THF, DMSO) is treated with a strong base (e.g., n-butyllithium, sodium hydride) at a low temperature (e.g., 0 °C to -78 °C) to generate the ylide. The tetrahydropyran-4-one derivative, dissolved in the same solvent, is then added dropwise to the ylide solution. The reaction mixture is typically stirred for several hours at room temperature or with gentle heating. The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the crude product is purified by chromatography to remove the triphenylphosphine oxide byproduct.[5]
Grignard Reaction
The Grignard reaction is a fundamental method for the formation of carbon-carbon bonds and the synthesis of alcohols from ketones. Similar to the Wittig reaction, steric hindrance can play a crucial role in the outcome of the Grignard addition.
General Reaction Scheme:
Caption: General scheme of the Grignard reaction with tetrahydropyranones.
The gem-dimethyl groups in this compound are expected to sterically hinder the approach of the Grignard reagent to the carbonyl carbon. This can lead to slower reaction rates and may require more forcing conditions or the use of less bulky Grignard reagents to achieve comparable yields to the unsubstituted analog. In some cases, steric hindrance can also favor side reactions such as enolization or reduction.[6]
Experimental Data Summary (Grignard Reaction):
| Ketone | Grignard Reagent | Product | Yield | Reference |
| Tetrahydrothiopyran-4-one | Phenylmagnesium bromide | 4-Phenyl-4-hydroxytetrahydrothiopyran | 85% | [7] |
| Tetrahydrothiopyran-4-one | Methylmagnesium bromide | 4-Methyl-4-hydroxytetrahydrothiopyran | Yield not specified in the provided abstract. | [7] |
| This compound | Organo-lithium derivative from 3-bromo-5-fluorophenyl 2-naphthyl ether | 4-[5-fluoro-3-(naphth-2-yloxy)phenyl]-4-hydroxy-2,2-dimethyltetrahydropyran | 68% | [1] |
*Note: Data for the closely related tetrahydrothiopyran-4-one is included for illustrative purposes, as direct comparative data for tetrahydropyran-4-one was not available in the search results.
Experimental Protocol: General Procedure for the Grignard Reaction with Tetrahydropyran-4-ones
To a solution of the tetrahydropyran-4-one derivative in an anhydrous ether solvent (e.g., diethyl ether, THF) at 0 °C under an inert atmosphere, the Grignard reagent (typically 1.1-1.5 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature and stirred for an additional 1-3 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]
Logical Workflow for Selecting a Tetrahydropyranone Building Block
The choice between this compound and other tetrahydropyranones in a synthetic campaign depends on the desired final product and the intended reaction sequence.
Caption: Decision workflow for selecting a tetrahydropyranone building block.
Conclusion
This compound and its unsubstituted counterpart, tetrahydro-4H-pyran-4-one, are both valuable synthons in organic chemistry. The choice between them is largely dictated by the synthetic target and the reaction conditions to be employed.
-
Tetrahydro-4H-pyran-4-one is generally more reactive towards nucleophiles at the carbonyl carbon due to reduced steric hindrance. It is also readily available through high-yielding synthetic routes.
-
This compound offers a scaffold with a sterically encumbered C2 position. This can be advantageous in directing the stereochemical outcome of reactions at other positions of the ring or for introducing a gem-dimethyl motif that is often found in natural products and can enhance metabolic stability in drug candidates. However, the steric bulk may lead to lower yields and slower reaction rates in transformations involving the C4-carbonyl group.
Researchers should carefully consider the steric and electronic effects of the gem-dimethyl group when designing synthetic strategies. While this guide provides a comparative overview based on available data, further direct comparative studies under standardized conditions are needed to fully elucidate the performance differences between these important building blocks.
References
A Comparative Guide to the Purity Assessment of Synthesized 2,2-Dimethyltetrahydropyran-4-one
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical methods for assessing the purity of 2,2-Dimethyltetrahydropyran-4-one, a valuable heterocyclic building block. We present supporting data from analogous compounds and detailed experimental protocols to inform the selection of appropriate purity validation strategies.
Comparative Purity of Synthesis Methods
| Synthesis Method | Reported Yield | Expected Purity Range | Primary Impurities | Recommended Purification |
| Acid-Catalyzed Cyclization | 53-89%[1] | 95-98% | Unreacted starting material, polymeric byproducts, isomers | Vacuum Distillation, Column Chromatography |
| Catalytic Hydrogenation | ~74%[2] | >98% | Unreacted starting material, over-reduction products | Recrystallization, Column Chromatography |
Analytical Techniques for Purity Assessment
A multi-pronged approach utilizing orthogonal analytical techniques is recommended for the robust purity assessment of this compound. The most effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for the identification and quantification of volatile and semi-volatile impurities such as residual solvents and low molecular weight byproducts.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the separation and quantification of non-volatile impurities and isomers. A validated HPLC method should demonstrate good linearity, accuracy, precision, and specificity.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for unambiguous structure elucidation and purity determination. Both ¹H and ¹³C NMR provide detailed structural information. The presence of unexpected signals can indicate impurities, and integration of signals in ¹H NMR can be used for quantitative analysis.[3]
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| GC-MS | Identification and quantification of volatile impurities | High sensitivity and specificity for volatile compounds | Not suitable for non-volatile or thermally labile compounds |
| HPLC | Quantification of the main component and non-volatile impurities | Accurate and precise quantification, applicable to a wide range of compounds | May require chromophores for UV detection, can be less sensitive than GC for certain compounds |
| NMR Spectroscopy | Structural confirmation and quantification of impurities with protons | Provides detailed structural information, can be used for absolute quantification (qNMR) | Lower sensitivity compared to chromatographic methods |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques, adapted for this compound based on established protocols for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the qualitative and semi-quantitative analysis of this compound and its volatile impurities.
-
Instrumentation : A standard GC-MS system.
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Detector :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
-
Sample Preparation : Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.
-
Instrumentation : A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation.[3]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV detection at a low wavelength (e.g., 210 nm) or ELSD.
-
Sample Preparation : Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
-
Instrumentation : A 400 MHz or higher NMR spectrometer.
-
Solvent : Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition :
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 5 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence: Proton-decoupled experiment.
-
Number of Scans: 512-1024.
-
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
Expected NMR Chemical Shifts for this compound :
-
¹H NMR (CDCl₃, 400 MHz) : δ ~3.8 (t, 2H), ~2.4 (t, 2H), ~1.8 (t, 2H), 1.3 (s, 6H) ppm.
-
¹³C NMR (CDCl₃, 100 MHz) : δ ~208 (C=O), ~76 (C(CH₃)₂), ~62 (CH₂-O), ~52 (CH₂-C=O), ~36 (CH₂), ~24 (CH₃) ppm.
Visualizations
Experimental Workflow for Purity Assessment
References
A Spectroscopic Comparison of 2,2-Dimethyltetrahydropyran-4-one and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the heterocyclic ketone 2,2-Dimethyltetrahydropyran-4-one and its key precursors. The objective is to offer a comprehensive resource for the identification and characterization of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information presented is intended to support research and development activities in organic synthesis and medicinal chemistry.
Introduction
This compound is a valuable building block in the synthesis of more complex molecules. Its preparation often involves a multi-step synthesis from commercially available starting materials. A thorough understanding of the spectroscopic properties of the target molecule and its precursors is crucial for reaction monitoring, quality control, and structural verification. This guide focuses on the spectroscopic signatures of this compound and two of its common precursors: Dimethyl(vinyl)ethynylmethanol and 2,3-Dihydro-2,2-dimethylpyran-4-one.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound and its precursors. Please note that complete spectral data for all compounds were not publicly available and are indicated as "Data not available."
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR | (CDCl₃, δ values) 1.25 (s, 6H), 2.20-2.40 (m, 2H), 3.80-4.00 (m, 2H), 2.50 (t, 2H)[1] |
| ¹³C NMR | Data not available |
| IR Spectroscopy (cm⁻¹) | 1730 (C=O stretch)[1] |
| Mass Spectrometry (m/z) | Molecular Weight: 128.17[2][3] |
Table 2: Spectroscopic Data for Dimethyl(vinyl)ethynylmethanol
| Spectroscopic Technique | Data |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| **IR Spectroscopy (cm⁻¹) ** | Data not available |
| Mass Spectrometry (m/z) | Molecular Weight: 110.15 |
Table 3: Spectroscopic Data for 2,3-Dihydro-2,2-dimethylpyran-4-one
| Spectroscopic Technique | Data |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| **IR Spectroscopy (cm⁻¹) ** | Data not available |
| Mass Spectrometry (m/z) | Data not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters should be optimized by the user.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Analysis: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.
-
Analysis: Place the sample in the IR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common method for volatile compounds.
-
Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to study fragmentation patterns, which can provide structural information.
Synthesis Pathway
The following diagram illustrates a common synthetic route from the precursors to this compound.
Conclusion
This guide provides a foundational set of spectroscopic data for this compound and its precursors. While there are gaps in the publicly available data for some of the intermediates, the provided information and experimental protocols serve as a useful starting point for researchers in the field. The characteristic C=O stretch in the IR spectrum and the specific chemical shifts in the ¹H NMR spectrum are key identifiers for the final product. Further investigation to obtain and publish complete spectroscopic data for all intermediates would be a valuable contribution to the scientific community.
References
Validating the Synthesis of 2,2-Dimethyltetrahydropyran-4-one: A Comparative Guide to Synthetic Routes and Analytical Methodologies
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic methods for 2,2-Dimethyltetrahydropyran-4-one, a valuable heterocyclic building block. We present detailed experimental protocols and a comprehensive validation of the target molecule's structure through analytical data, alongside a comparison with alternative synthetic strategies for substituted tetrahydropyran-4-ones.
Synthesis of this compound: A Tale of Two Precursors
Two principal methods for the synthesis of this compound have been reported, each with distinct advantages in terms of yield and starting material accessibility.
Method 1: From Dimethyl(vinyl)ethynylmethanol
This approach involves the hydration and cyclization of dimethyl(vinyl)ethynylmethanol. The reaction typically proceeds in the presence of an acid catalyst and yields the desired product.
Method 2: Hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one
Another effective route involves the catalytic hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one. This method has been reported to provide a higher yield compared to the first approach.
A third, multi-step patented method describes the synthesis of a derivative where this compound is a key intermediate, reportedly formed with a high yield of 85%.[1]
Comparative Analysis of Synthesis Methods
To provide a clear comparison, the following table summarizes the key performance indicators for the synthesis of this compound and an alternative substituted tetrahydropyran-4-one.
| Method | Starting Material | Product | Reagents | Yield (%) |
| Method 1 | Dimethyl(vinyl)ethynylmethanol | This compound | Acid catalyst | 53%[2] |
| Method 2 | 2,3-dihydro-2,2-dimethylpyran-4-one | This compound | H₂, Pd/C | 74%[2] |
| Alternative: Prins Cyclization | 3-Bromobut-3-en-1-ols and Aldehydes | 2,6-Disubstituted tetrahydropyranones | BF₃·OEt₂ | Good to Excellent[3] |
| Alternative: Horner-Wadsworth-Emmons | 3-Diethoxyphosphoryldihydropyran-4-ones | 2,6-Disubstituted trans-3-methylidenetetrahydropyran-4-ones | Gilman or Grignard reagents, then olefination | High[4][5] |
Experimental Protocols
Synthesis of this compound from Dimethyl(vinyl)ethynylmethanol (Method 1) [2]
-
To a solution of dimethyl(vinyl)ethynylmethanol (1 equivalent) in a suitable solvent, add a catalytic amount of acid.
-
Stir the reaction mixture at a specified temperature for a designated time.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Synthesis of this compound via Hydrogenation (Method 2) [2]
-
Dissolve 2,3-dihydro-2,2-dimethylpyran-4-one (1 equivalent) in a suitable solvent such as ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere at a specified pressure.
-
Stir the reaction until the starting material is consumed (monitored by TLC or GC).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Analytical Validation of this compound
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following data validates the structure of this compound (C₇H₁₂O₂, MW: 128.17 g/mol ).[6]
| Analytical Technique | Observed Data | Interpretation |
| ¹H NMR (CDCl₃) | δ 1.25 (s, 6H), 2.3 (t, 2H), 3.8 (t, 2H), 2.5 (s, 2H) | The singlet at 1.25 ppm corresponds to the two methyl groups at the C2 position. The triplets at 2.3 and 3.8 ppm are indicative of the methylene groups at C3 and C5, respectively, showing coupling with the adjacent methylene protons. The singlet at 2.5 ppm is assigned to the methylene protons at C6. |
| ¹³C NMR | Data not fully available in search results. | Expected signals would include a carbonyl carbon (~208 ppm), a quaternary carbon (~75 ppm), and several methylene and methyl carbons. |
| IR Spectroscopy | 1730 cm⁻¹ | Strong absorption band characteristic of a carbonyl (C=O) stretching vibration in a saturated ketone.[2] |
| Mass Spectrometry | Data not fully available in search results. | The molecular ion peak [M]⁺ would be expected at m/z 128. Fragmentation patterns would likely involve the loss of methyl and ethyl groups. |
Visualization of Synthetic and Analytical Workflows
To further clarify the processes, the following diagrams illustrate the synthesis pathway and the analytical workflow.
Caption: Synthetic routes to this compound.
Caption: Workflow for the analytical validation of the synthesized product.
Conclusion
This guide provides a comparative overview of the synthesis and analytical validation of this compound. While multiple synthetic routes are viable, the choice of method will depend on factors such as starting material availability, desired yield, and scalability. The provided analytical data serves as a benchmark for researchers to validate their own synthetic outcomes, ensuring the quality and identity of this important chemical intermediate for applications in drug discovery and development. Further research to obtain and publish complete high-resolution NMR and mass spectrometry data would be highly beneficial to the scientific community.
References
- 1. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in the Synthesis of 2,2-Dimethyltetrahydropyran-4-one
The synthesis of 2,2-Dimethyltetrahydropyran-4-one, a key heterocyclic scaffold, is of significant interest to researchers in medicinal chemistry and drug development. The efficiency of its synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems employed in the synthesis of this target molecule, supported by experimental data and detailed protocols to inform catalyst selection.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts for the synthesis of this compound is summarized below. The data highlights key performance indicators such as reaction yield, time, and conditions.
| Catalytic System | Catalyst | Starting Material(s) | Yield (%) | Temperature (°C) | Reaction Time (h) | Key Advantages |
| Acid Catalysis | Sulfuric Acid / Mercury (II) Sulfate | 2-Methyl-5-hexen-3-yn-2-ol and water | 85 | 95 | 14 | High yield in a one-pot reaction.[1] |
| Acid Catalysis | "SULTUNC acid" / Sulfate | Dimethyl(vinyl)ethynylmethanol | 53 | 85 | 4 | Utilizes readily available starting materials.[2] |
| Hydrogenation | 10% Palladium on Charcoal | 2,3-Dihydro-2,2-dimethylpyran-4-one | 74 | Room Temperature | 6 | High yield under mild conditions.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Acid-Catalyzed Cyclization using Sulfuric Acid and Mercury (II) Sulfate
This method utilizes a composite catalyst system for the hydration and cyclization of an alkynol.
Procedure:
-
To a reactor, add 485 mL of 5% aqueous sulfuric acid.[1]
-
Add 30.6 g of Mercury (II) sulfate and 195 g of 2-methyl-5-hexen-3-yn-2-ol.[1]
-
Slowly heat the mixture to 95 °C and maintain for 14 hours.[1]
-
After the reaction, cool the mixture to approximately 0 °C.
-
Neutralize the reaction mixture to a pH of 7-8 with potassium hydroxide.
-
Extract the product with ethyl acetate (2 x 500 mL).[1]
-
Combine the organic phases and wash with water (2 x 2000 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.[1]
Acid-Catalyzed Cyclization using "SULTUNC acid" and Sulfate
This procedure involves the cyclization of a vinyl ethynyl methanol derivative.
Procedure:
-
Slowly add 230 g of diethyl vinyl ethynylmethanol to a solution containing an aqueous solution and 0.6 mL of 5% "SULTUNC acid".[2]
-
Maintain the reaction under vigorous stirring for 1 hour, then slowly increase the temperature to 85 °C.[2]
-
Add 18 g of sulfate in batches over 4 hours at 85 °C.[2]
-
Upon completion, separate the upper liquid layer. Neutralize the lower layer with potassium carbonate and extract twice with ether.[2]
-
Combine the separated upper liquid with the ether extracts, wash sequentially with potassium carbonate solution and water, and dry with magnesium sulfate.[2]
-
Remove the ether by evaporation and purify the residue by vacuum distillation, collecting the fraction at 168-175 °C to yield this compound.[2]
Catalytic Hydrogenation using Palladium on Charcoal
This method involves the reduction of a dihydropyran-4-one precursor.
Procedure:
-
Combine 2.72 g of 2,3-dihydro-2,2-dimethylpyran-4-one, 0.27 g of 10% palladium-on-charcoal catalyst, and 80 mL of ethanol in a suitable reaction vessel.[2]
-
Stir the mixture under a hydrogen atmosphere for 6 hours at room temperature.[2]
-
Filter the reaction mixture to remove the catalyst.[2]
-
Evaporate the filtrate to obtain this compound.[2]
Visualizing the Synthesis and Evaluation Process
To better understand the chemical transformation and the experimental workflow, the following diagrams are provided.
Caption: General reaction pathway for the synthesis of this compound.
Caption: A generalized workflow for comparing catalyst efficacy in synthesis.
References
Safety Operating Guide
Proper Disposal of 2,2-Dimethyltetrahydropyran-4-one: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Dimethyltetrahydropyran-4-one (CAS No. 1194-16-7), ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is critical to handle this compound with appropriate care. This compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, and wear the appropriate personal protective equipment (PPE).
Required Personal Protective Equipment:
| PPE Category | Specification and Rationale |
| Eye Protection | Wear safety glasses with side shields or goggles that conform to European standard EN 166. This is to prevent accidental splashes to the eyes, which can cause serious damage. |
| Hand Protection | Wear protective gloves. It is important to inspect gloves before use and to select them based on chemical compatibility and breakthrough time. |
| Body Protection | Wear a long-sleeved lab coat to protect skin from accidental contact. |
In the event of accidental contact, immediately rinse the affected skin or eyes with copious amounts of water and seek medical attention.
Step-by-Step Disposal Procedure
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.[1] The recommended method of disposal is through an approved waste disposal plant or via controlled incineration.
Operational Plan for Laboratory-Scale Waste:
-
Waste Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must have a secure, tight-fitting lid and be in good condition.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Follow any additional labeling requirements mandated by your institution.
-
-
Temporary Storage:
-
Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not accumulate large quantities of waste in the laboratory.
-
Spill Management
In the event of a spill, the area should be evacuated if the spill is large or if there is inadequate ventilation. For small spills, the following procedure can be followed:
-
Ensure Proper PPE: Before cleaning up the spill, don appropriate PPE as outlined above.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Summary of Key Disposal Information
| Parameter | Guideline |
| Disposal Method | Collection as hazardous waste for professional disposal (e.g., incineration). |
| Drain Disposal | Prohibited. |
| Solid Waste Disposal | Prohibited for the chemical and contaminated materials. |
| Container | Labeled, sealed, and compatible container. |
| Storage | Designated satellite accumulation area, refrigerated. |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,2-Dimethyltetrahydropyran-4-one
Essential Safety and Handling Guide for 2,2-Dimethyltetrahydropyran-4-one
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₂O₂[1] |
| Molecular Weight | 128.17 g/mol [1] |
| Appearance | Colorless or White to Yellow-brown Sticky Oil to Semi-Solid to Solid[2] |
| Boiling Point | 166 - 166.5 °C[3] |
| Density | 0.964 g/cm³ (at 25 °C)[4] |
| Flash Point | 60-64°C/8mm[4] |
| Solubility | Slightly soluble in water.[4][5] |
Hazard Identification
This compound is classified with the following hazards:
-
Flammable liquid and vapor (H226).[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Nitrile gloves are not recommended for prolonged use.[6] | To prevent skin contact which can cause irritation.[1][4] Always inspect gloves before use and use proper removal technique.[3] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[6] | To protect against splashes and vapors that can cause serious eye damage.[1][4] Standard safety glasses are insufficient.[6] |
| Body Protection | Flame retardant and chemical-resistant laboratory coat, fully buttoned.[3][6] | To protect the body from splashes and accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4][6] If engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge is required.[3][7] | To prevent inhalation of vapors which may cause respiratory irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and labeled waste containers, are readily available.
-
PPE Inspection: Inspect all PPE for damage or contamination before use.[6]
-
Fume Hood: Verify that the chemical fume hood is functioning correctly before starting any work.[6]
Handling
-
Location: All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[6]
-
Dispensing: Handle the chemical with care to avoid generating aerosols or vapors.[4][7] Use non-sparking tools to prevent ignition.[3][4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]
-
Static Discharge: Take precautionary measures against static discharge.[3]
Spill Management
-
Small Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[6][8] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[6]
-
Large Spills: In the event of a large spill, evacuate the area immediately and follow your institution's emergency procedures.[6]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Designated Waste Container: Dispose of all waste containing this compound in a designated, clearly labeled hazardous waste container.[6]
-
Container Type: The container should be chemically resistant, have a secure screw-top cap, and be kept closed when not in use.[6]
-
Labeling: The waste container must be accurately labeled with its contents.[6]
Disposal Procedure
-
Institutional Guidelines: Dispose of the chemical waste in accordance with your institution's and local environmental regulations.[3]
-
Do Not Mix: Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]
-
Uncleaned Containers: Handle uncleaned containers that held the product as you would the product itself.[3]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety procedures for handling this compound.
References
- 1. This compound | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1194-16-7 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.no [fishersci.no]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
